Manganese sulfate tetrahydrate
Description
Properties
IUPAC Name |
manganese(2+);sulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFCUKTJFSWPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MnO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7785-87-7 (Parent), 16397-91-4 (Parent) | |
| Record name | Manganese sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-68-5 | |
| Record name | Manganese sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, manganese(2+) salt, hydrate (1:1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANOUS SULFATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F46LH60L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Profile: Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O)
Technical Profile: Manganese(II) Sulfate Tetrahydrate (MnSO₄[1][2][3][4][5][6]·4H₂O)
Executive Summary & Hydration State Criticality
Manganese(II) sulfate tetrahydrate (MnSO₄[1][2][3][4][5]·4H₂O ), naturally occurring as the mineral ilesite, represents a specific, temperature-sensitive hydration state of manganese sulfate. Unlike the commercially dominant monohydrate (MnSO₄[2]·H₂O, szmikite), which is stable up to ~280°C, the tetrahydrate is a metastable phase that exists within a narrow thermodynamic window.
Critical Research Warning: Most commercial reagents labeled "Manganese Sulfate" are the monohydrate form. Researchers targeting the tetrahydrate for specific coordination chemistry, bioavailability studies, or crystal engineering must strictly control environmental temperature and humidity. Failure to maintain temperatures below the dehydration threshold (approx. 26–27°C) will result in spontaneous conversion to the monohydrate, altering stoichiometric calculations and solubility kinetics.
Physicochemical Properties[1][2][5][6][7][8][9][10][11]
The tetrahydrate is characterized by its lower density and distinct crystal lattice compared to the monohydrate. It serves as a highly soluble source of the paramagnetic
Table 1: Core Physical Constants
| Property | Value | Context/Notes |
| Formula | MnSO₄·4H₂O | |
| Molar Mass | 223.07 g/mol | Distinct from Monohydrate (169.02 g/mol ) |
| Appearance | Pale pink / Rose crystals | Deliquescent in high humidity |
| Density | 2.107 g/cm³ | Significantly less dense than Monohydrate (2.95 g/cm³) |
| Crystal System | Monoclinic | Space Group: |
| Solubility (H₂O) | ~136 g/100 mL (20°C) | Highly soluble; exhibits retrograde solubility at high T |
| Solubility (Organic) | Insoluble | Ethanol, Ether, Benzene |
| Magnetic Susceptibility | Paramagnetic |
Thermodynamics and Phase Stability[12]
The stability of MnSO₄ hydrates is governed strictly by temperature. The tetrahydrate acts as an intermediate phase between the low-temperature heptahydrate and the high-temperature monohydrate.
Phase Transition Pathway
The following diagram illustrates the critical temperature thresholds for processing and storage.
Figure 1: Thermal stability and phase transitions of Manganese Sulfate hydrates. Note the narrow stability window of the tetrahydrate form (approx. 9–27°C).
Thermal Decomposition Analysis (TGA/DSC)
-
Step 1 (< 30°C): The tetrahydrate lattice is loosely held. Above 27°C, it loses 3 water molecules to form the monohydrate. This reaction is endothermic.[6]
-
Step 2 (200°C – 300°C): Removal of the final, coordinately bound water molecule to form anhydrous MnSO₄.
-
Step 3 (> 700°C): Decomposition of the sulfate moiety (
evolution) yielding Manganese oxides ( or ).
Synthesis and Purification Protocols
For pharmaceutical or high-precision applications (e.g., battery precursors), commercial "technical grade" sulfate requires purification to remove Iron (Fe), Calcium (Ca), and Magnesium (Mg).
Purification Workflow (Fe & Heavy Metal Removal)
This protocol ensures the removal of transition metal impurities that interfere with catalytic or biological applications.
Figure 2: Purification stream for high-purity Manganese Sulfate.[7] The final crystallization temperature is the control point for isolating the tetrahydrate.
Experimental Protocol: Selective Crystallization of Tetrahydrate
To isolate MnSO₄·4H₂O specifically, avoiding the monohydrate:
-
Dissolution: Dissolve crude MnSO₄ in deionized water at 40°C to ensure saturation.
-
Filtration: Filter through a 0.22 µm membrane to remove insolubles.
-
Cooling: Slowly cool the filtrate to 20°C (must be between 10°C and 24°C).
-
Precipitation: Add Ethanol (anti-solvent) dropwise while maintaining T < 24°C. The tetrahydrate is insoluble in ethanol and will crystallize.
-
Drying: Filter crystals and dry in a desiccator at room temperature (20-22°C) . Do not oven dry, as temperatures >30°C will convert the surface to monohydrate.
Chemical Reactivity & Applications[2][9][14]
Coordination Chemistry
In aqueous solution, MnSO₄[7]·4H₂O dissociates to form the hexa-aqua complex:
Redox Behavior
Manganese(II) is stable in acidic solution but readily oxidizes in basic conditions:
Pharmaceutical & Biological Utility
-
Cofactor Supply: Primary source of Mn²⁺ for enzymatic reactions (Superoxide Dismutase, Arginase).
-
Bioprocessing: Used in cell culture media (upstream processing) to glycosylate recombinant proteins. The tetrahydrate's high solubility profile allows for rapid media preparation compared to the slower-dissolving anhydrous forms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24580, Manganese Sulfate. Retrieved from [Link]
-
Held, P., & Bohatý, L. (2002). Manganese(II) sulfate tetrahydrate (ilesite).[5] Acta Crystallographica Section E: Structure Reports Online, 58(1), i121-i123. [Link]
-
Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Standard physical constants source).[2]
-
TopChem Pharmaceuticals. Process for the synthesis and purification of Manganese Sulfate. EPA Licensing Document. Retrieved from [Link] (General purification methodology reference).
Sources
- 1. wholesale Manganese(II) sulfate tetrahydrate Crystalline - FUNCMATER [funcmater.com]
- 2. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Manganese sulfate tetrahydrate | H8MnO8S | CID 22572548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manganese(II) sulfate - Crystal growing [en.crystalls.info]
- 6. shimadzu.com [shimadzu.com]
- 7. CN111285403A - Purification treatment method of manganese sulfate solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Thermal decomposition of manganese sulfate tetrahydrate
Technical Guide: Thermal Decomposition of Manganese Sulfate Tetrahydrate ( )
Executive Summary
This technical guide provides a comprehensive analysis of the thermal decomposition of Manganese(II) Sulfate Tetrahydrate (
Key Insight: The decomposition is not a simple linear mass loss.[1] It involves a low-temperature incongruent melting event, a two-stage dehydration, and a high-temperature sulfate decomposition governed by nucleation-growth kinetics.[2] Understanding these regimes is critical for optimizing calcination profiles in the production of high-purity Manganese oxides (
Part 1: Physicochemical Characterization & Stability
Before subjecting the material to thermal stress, one must understand the starting architecture.
The Hydration Landscape
Manganese sulfate exists in several hydration states. The tetrahydrate is the stable phase at room temperature, but it exhibits incongruent melting at relatively low temperatures (~27–30°C).
| Hydrate Form | Formula | Stability Range (Approx.)[3] | Crystal System |
| Tetrahydrate | Monoclinic / Orthorhombic | ||
| Monohydrate | Monoclinic | ||
| Anhydrous | Orthorhombic |
Expert Note: The "melting" of the tetrahydrate is actually the dissolution of the salt into its own water of crystallization. In TGA (Thermogravimetric Analysis), if the heating rate is too high initially, this liquid phase can boil violently, causing sample splatter and invalidating mass loss data.
Part 2: The Dehydration Mechanism (Low-Temperature Regime)
The transition from tetrahydrate to anhydrous sulfate occurs in distinct kinetic steps.
Step 1: Loss of Free Water & Tri-Hydrate ( )
Upon heating, the tetrahydrate does not lose 4 water molecules simultaneously.
-
Reaction:
-
Observation: A broad endothermic peak in DSC (Differential Scanning Calorimetry) often obscures the precise separation of these steps due to the "pseudo-melting" effect.
-
Mass Loss: Theoretical
.
Step 2: Removal of Structural Water ( )
The final water molecule is coordinated directly to the
-
Reaction:
[3] -
Kinetics: This step is kinetically controlled, often modeled by Mampel Power Law (
) or Random Nucleation models. -
Activation Energy (
): [1].
Part 3: Sulfate Decomposition (High-Temperature Regime)
This is the critical step for generating oxide precursors for battery materials. The anhydrous sulfate is remarkably stable, creating a wide "plateau" in the TGA curve between
The Decomposition Pathway ( )
Unlike some transition metal sulfates that decompose to the monoxide (
-
Primary Reaction:
-
Alternative Pathway (Inert Atmosphere): In pure
, the partial pressure of oxygen is lower, potentially altering the onset temperature, but remains the thermodynamically favored product at high temperatures ( ). -
Activation Energy (
): High barrier, typically 220 – 240 kJ/mol [2].
Visualizing the Pathway
The following diagram illustrates the thermal evolution from precursor to final oxide.
Figure 1: Thermal decomposition pathway of this compound showing critical temperature ranges and gaseous byproducts.
Part 4: Experimental Protocol (Self-Validating System)
To obtain reproducible data, one cannot simply "ramp and measure." The following protocol includes built-in validation steps to ensure data integrity.
Equipment & Materials
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).
-
Crucibles:
-Alumina ( ) 70 (Open). Do not use Aluminum pans as they melt at , below the sulfate decomposition temp. -
Purge Gas: Air or Nitrogen (Flow: 50-100 mL/min). Note: Air is preferred if simulating industrial calcination.[4]
The "Step-Isotherm" Method
Standard linear heating often merges the dehydration steps. Use this profile to separate them:
-
Equilibrate at
. -
Ramp 5°C/min to
. -
Isotherm for 30 mins (Validates Step 1 mass loss: Target ~24%).
-
Ramp 10°C/min to
. -
Isotherm for 20 mins (Validates Step 2 mass loss: Target ~8%).
-
Ramp 10°C/min to
. -
Cool to room temp.
Workflow Diagram
Figure 2: Self-validating experimental workflow for TGA/DSC analysis of MnSO4.
Part 5: Kinetic Modeling & Data Analysis
For researchers scaling up to a rotary kiln, knowing the onset temperature is insufficient. You need the Activation Energy (
Iso-conversional Methods (Model-Free)
To determine
Use the Kissinger-Akahira-Sunose (KAS) equation:
-
Plot
vs for a fixed conversion (e.g., 50% decomposition). -
The slope of the line is
.
Theoretical Mass Balance Table
Use this table to validate your TGA curves.
| Reaction Step | Initial Species | Final Species | Theoretical Mass Loss (%) | Cumulative Remaining Mass (%) |
| Step 1 | 24.21% | 75.79% | ||
| Step 2 | 8.07% | 67.72% | ||
| Step 3 | 36.45% (of original) | 31.27% |
Note: Molecular Weights used: Mn (54.94), S (32.06), O (16.00), H (1.01).[5]
References
-
Scribd. Dehydration of Crystalline MnSO4·4H2O. Thermogravimetric Analysis Study. Available at: [Link]
-
Semantic Scholar. Kinetics of hausmannite preparation by thermal decomposition of manganese sulfate. Available at: [Link]
-
ResearchGate. Thermal and kinetic study of manganese dithionate from absorbing or leaching solution via TG/XRD/IC analysis. Available at: [Link]
-
Wikipedia. Manganese(II) sulfate.[3] General Properties and Hydrates. Available at: [Link]
Methodological & Application
Application Note: Manganese Sulfate Tetrahydrate in Cell Culture Media
This Application Note and Protocol Guide is designed for researchers and bioprocess engineers optimizing protein quality attributes in mammalian cell culture.
Subject: Optimization of Glycosylation and Critical Quality Attributes (CQAs) in CHO Cell Culture using Manganese Sulfate Tetrahydrate (
Executive Summary
Manganese (
This guide provides a mechanistic rationale, preparation protocols, and optimization strategies for using this compound to control Critical Quality Attributes (CQAs) in monoclonal antibody (mAb) production.
Mechanism of Action: The Glycosylation Engine
To effectively use manganese, one must understand its cellular fate.
The Golgi Cofactor Role
The primary target of manganese supplementation is
-
Apo-Enzyme State: Without
, 4GalT is catalytically inactive. -
Holo-Enzyme State:
binds to the enzyme, creating a conformational change that allows the donor substrate (UDP-Gal) and acceptor substrate (GlcNAc-Protein) to bind.
Transport and Homeostasis
enters the cell via surface transporters (e.g., DMT1) and is pumped into the Golgi lumen by the SPCA1 (Secretory PathwayPathway Visualization
The following diagram illustrates the flow of Manganese from media supplementation to the glycosylation event.
Caption:
Material Specifications & Preparation
Using the correct grade and form is vital for reproducibility.
Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | Manganese(II) Sulfate Tetrahydrate | Distinct from Monohydrate ( |
| Formula | ||
| Molecular Weight | 223.07 g/mol | CRITICAL: Use this MW for calculations.[1] |
| Solubility | ~77 g/L ( | Highly soluble in water. |
| Appearance | Pale pink crystals | |
| Grade | Cell Culture Grade / USP | Must be low in heavy metals (Pb, As). |
Stock Solution Protocol (100 mM)
Objective: Prepare
Materials:
-
This compound (
)[2][3] -
Water for Injection (WFI) or ultrapure deionized water (
) - PES (Polyethersulfone) syringe filter or bottle-top filter.
Procedure:
-
Calculation:
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display"> -
Weighing: Weigh 2.23 g of
into a weigh boat. -
Dissolution: Add approx.
of WFI to a clean beaker/flask. Add the powder. Stir until completely dissolved (solution will be faint pink or colorless). -
QS (Quantity Sufficient): Transfer to a volumetric flask or graduated cylinder and add WFI to reach a final volume of 100 mL .
-
Sterilization: Filter immediately through a
PES filter into a sterile container. -
Storage: Store at
protected from light. Stable for 6-12 months.
Application Protocol: Optimization in CHO Culture
Warning: Manganese is toxic at high concentrations. Do not simply "add and hope." A Design of Experiments (DoE) approach is required.
Recommended Concentration Ranges
-
Basal Media: Typically contains
. -
Effective Range:
. -
Toxic Threshold: Often
(cell line dependent). -
Target: Most processes find optima between
and .
Experimental Workflow (Screening)
This protocol describes a small-scale screen (e.g., Ambr® 15 or shake flasks) to determine the optimal concentration.
Step 1: Preparation of Feed Spikes
Prepare the following working concentrations in the culture vessels using the
| Condition | Final Conc. ( | Volume of 100 mM Stock per 1 L Culture |
| Control | 0 (Basal) | |
| Low | ||
| Mid | ||
| High |
Step 2: Timing of Addition
-
Strategy A (Day 0): Add Mn at inoculation. Best for consistent exposure but risks early-stage growth inhibition if concentration is too high.
-
Strategy B (Mid-Log / Day 3-5): Add Mn with the first nutrient feed. This is often preferred to avoid impacting the initial expansion phase while targeting the peak protein production phase.
Step 3: Monitoring
-
Viable Cell Density (VCD): Monitor daily. If VCD in the "High" condition drops >10% vs Control, the concentration is toxic.
-
Titer: Harvest at standard viability drop (e.g., <70%).
-
Glycan Analysis: Purify mAb and analyze via LC-MS (e.g., 2-AB labeling).
Data Analysis & Interpretation
Calculate the Galactosylation Index (GI) for each condition:
-
Success Criteria: Increase in GI without significant reduction in titer or VCD.
-
Risk: Watch for increases in High Mannose (Man5) species.[4] High Mn combined with low glucose can inadvertently spike Man5 levels [1].
Troubleshooting & Risk Management
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Interaction with phosphates or carbonates at high pH. | Add Mn stock slowly to agitated media. Ensure media pH is <7.4 during addition. |
| Reduced Cell Growth | Mn toxicity / Oxidative stress. | Reduce concentration. Switch to Day 5 addition (post-growth phase). |
| High Mannose (Man5) Spike | Mn excess + Glucose limitation. | Ensure Glucose > 2 g/L throughout the run. Mn pushes flux to glycosylation, but lack of sugar donors causes stalls [2]. |
| No Effect on Glycans | Pathway saturation or other limitation. | Co-supplement with Galactose and Uridine (UDP-Gal precursors).[5] Mn is only the cofactor; the substrate must also be present [3].[6] |
References
-
Crowell, L.E., et al. (2019). Manganese increases high mannose glycoform on monoclonal antibody expressed in CHO when glucose is absent or limiting.[4] Biotechnology Progress.[4][7] Link
-
Gramer, M.J., et al. (2011). Modulation of Antibody Galactosylation Through Feeding of Uridine, Manganese Chloride, and Galactose.[5][6][8] Biotechnology and Bioengineering.[6] Link
-
Zhang, L., et al. (2021). Impact of manganese concentration in cell culture media on fucosylation, mannosylation and CD16 binding affinity.[9] ResearchGate. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. This compound | H8MnO8S | CID 22572548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neutronco.com [neutronco.com]
- 4. Manganese increases high mannose glycoform on monoclonal antibody expressed in CHO when glucose is absent or limiting: Implications for use of alternate sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Temporal Galactose‐Manganese Feeding in Fed‐Batch and Perfusion Bioreactors Modulates UDP‐Galactose Pools for Enhanced mAb Glycosylation Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scale-dependent manganese leaching from stainless steel impacts terminal galactosylation in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Manganese (II) Sulfate Solutions
Abstract
Manganese (II) sulfate (MnSO₄) is a critical reagent in numerous scientific disciplines, serving as a precursor to other manganese compounds, a nutrient in cell culture media, and a catalyst in chemical synthesis. The accuracy and purity of MnSO₄ solutions are paramount to the reproducibility and validity of experimental results. This document provides a comprehensive, experience-driven guide for the preparation, validation, and storage of manganese (II) sulfate solutions. It moves beyond a simple recitation of steps to explain the underlying chemical principles and best practices essential for researchers, scientists, and drug development professionals.
Introduction: The Role of Manganese in Scientific Applications
Manganese is an essential trace element involved in a myriad of biological processes, including acting as a cofactor for enzymes like superoxide dismutase and arginase. In industrial and laboratory settings, manganese (II) sulfate is the most common and commercially significant manganese salt.[1] Its applications are diverse, ranging from its use in the formulation of fertilizers and animal feed to its role in the manufacturing of batteries, ceramics, and paints. In life sciences research, high-purity MnSO₄ is a standard component of micronutrient solutions for microbial and cell culture.[2]
Given this broad utility, the ability to prepare a stable, accurate, and contaminant-free MnSO₄ solution is a foundational laboratory skill. This guide provides a robust framework for achieving this, emphasizing safety, reagent selection, and quality control.
Reagent Characterization: Understanding Your Starting Material
The quality of any solution is dictated by the quality of its constituent parts. A thorough understanding of the physical and chemical properties of manganese (II) sulfate is the first step toward a successful preparation.
Physicochemical Properties
Manganese (II) sulfate is typically encountered as a pale pink, odorless, crystalline solid.[3] It is hygroscopic and should be stored accordingly.[4][5][6] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Pale pink crystalline powder/crystals | [1][3] |
| Hydrate Forms | Anhydrous (MnSO₄), Monohydrate (MnSO₄·H₂O), Tetrahydrate (MnSO₄·4H₂O) | [1] |
| Molecular Weight | 151.00 g/mol (Anhydrous), 169.02 g/mol (Monohydrate), 223.07 g/mol (Tetrahydrate) | [1][3][7][8] |
| Solubility in Water | 52 g/100 mL (5 °C), 62.9 g/100 mL (20 °C), 70 g/100 mL (70 °C) | [1][9] |
| pH (5% w/v solution) | ~3.7 | [3][10] |
| Stability | Stable under normal conditions; aqueous solutions are stable indefinitely if stored properly | [11][12] |
Reagent Grade and Impurity Profile
The choice of reagent grade is one of the most critical decisions in solution preparation. Using an inappropriate grade can introduce confounding variables into an experiment.
-
ACS Reagent Grade: This grade meets or exceeds the purity standards set by the American Chemical Society (ACS). It is the recommended grade for most analytical and research applications due to its well-defined and low impurity profile.[4][13] Common specifications include limits on insoluble matter, chloride, heavy metals (like iron, nickel, and zinc), and substances that reduce permanganate.[7][13]
-
USP/BP/EP Grade: These grades meet the standards of the United States, British, or European Pharmacopoeias, respectively, and are suitable for pharmaceutical and drug development applications.[5]
-
Cell Culture Grade: This grade is specifically tested for low levels of endotoxins and cytotoxicity, making it essential for biological applications involving cell lines.[2]
-
Technical Grade: This grade has lower purity standards and is suitable for industrial applications or non-critical laboratory uses, such as preparing cleaning solutions, but should be avoided for experimental work.
Expert Insight: The most common and impactful impurity in lower-grade MnSO₄ is iron. Since iron and manganese have similar chemical properties, their separation can be difficult, and the presence of iron can interfere with both chemical and biological assays.
Environmental Health & Safety (EHS) Protocol
Safe handling of any chemical reagent is non-negotiable. While manganese (II) sulfate is not highly flammable, it presents health hazards that require strict adherence to safety protocols.[14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15][16]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14] Minimize dust generation during weighing and transfer.[16]
-
Handling: Avoid all personal contact.[14] Do not eat, drink, or smoke in the laboratory.[16][17] Wash hands thoroughly after handling the chemical.[14]
-
Accidental Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14][17]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.[16][18] Keep away from incompatible materials such as strong oxidizing agents.[11][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment, as manganese compounds are toxic to aquatic life.[16][17]
Protocol: Preparation of 1 M Manganese (II) Sulfate Stock Solution
This protocol details the preparation of a 1 M stock solution using manganese (II) sulfate monohydrate (MnSO₄·H₂O), the most common hydrate form. The principles can be adapted for any desired concentration or volume.
The Causality of Hydration State
This is the most common source of error. Commercial manganese (II) sulfate is available in several hydration states (e.g., monohydrate, tetrahydrate).[1] Since the water of hydration contributes to the formula weight, failing to use the correct molecular weight for the specific hydrate you are using will result in a solution of incorrect concentration. Always verify the hydrate form from the manufacturer's label and certificate of analysis.
Caption: Decision workflow for selecting the correct molecular weight based on the reagent's hydration state.
Materials & Equipment
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O), ACS Reagent Grade
-
High-purity water (ASTM Type I or Type II, e.g., deionized, distilled, or Milli-Q)
-
Class A volumetric flask (e.g., 100.00 mL)
-
Glass beaker (e.g., 150 mL)
-
Magnetic stirrer and a PTFE-coated stir bar
-
Analytical balance (readability ±0.0001 g)
-
Weighing boat or paper
-
Spatula
-
Wash bottle with high-purity water
-
Labeled glass storage bottle with a secure cap
Quantitative Calculations
The fundamental equation for calculating the required mass of solute is:
Mass (g) = Desired Molarity (mol/L) × Formula Weight ( g/mol ) × Final Volume (L)
Worked Example (1 M MnSO₄·H₂O in 100 mL):
-
Mass (g) = (1.00 mol/L) × (169.02 g/mol ) × (0.100 L)
-
Mass (g) = 16.902 g
| Desired Concentration | Mass of MnSO₄·H₂O (169.02 g/mol ) for 1 L | Mass of MnSO₄·4H₂O (223.07 g/mol ) for 1 L |
| 1.0 M | 169.02 g | 223.07 g |
| 0.5 M | 84.51 g | 111.54 g |
| 0.1 M | 16.90 g | 22.31 g |
| 10 mM | 1.69 g | 2.23 g |
Step-by-Step Experimental Protocol
Caption: Step-by-step workflow for preparing a standard manganese (II) sulfate solution.
-
Calculation: Based on the desired concentration and volume, calculate the required mass of MnSO₄·H₂O.
-
Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out the exact calculated mass of the pale pink MnSO₄·H₂O powder. Record the final mass.
-
Initial Dissolution: Add high-purity water to a beaker corresponding to approximately 70-80% of the final volume (e.g., ~80 mL for a 100 mL final volume). Add a magnetic stir bar.
-
Dissolving the Solute: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed. Slowly add the weighed MnSO₄·H₂O powder to the vortex. Continue stirring until all the solid has completely dissolved. The resulting solution should be clear and faintly pink.
-
Quantitative Transfer: Carefully pour the dissolved solution from the beaker into the Class A volumetric flask.
-
Rinsing: Add a small amount of high-purity water to the beaker, swirl to rinse the sides, and pour this rinsing into the volumetric flask. Repeat this rinsing step at least two more times to ensure all the solute has been transferred.
-
Bringing to Volume (QS): Using a wash bottle or pipette, carefully add high-purity water to the flask until the bottom of the solution's meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Securely cap the volumetric flask and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Storage: Transfer the final solution to a clean, dry, and clearly labeled storage bottle. The label should include the chemical name (Manganese (II) Sulfate), concentration (1.0 M), date of preparation, and your initials. Crucially, never store stock solutions in a volumetric flask, as this can etch the calibrated glass over time. [20]
Quality Control and Advanced Considerations
For routine applications, a carefully prepared solution is often sufficient. For high-stakes experiments (e.g., enzyme kinetics, analytical standards, GMP processes), validation is necessary.
-
pH of the Final Solution: A 50 g/L solution (approx. 0.3 M) will have a pH between 3.0 and 3.5.[7][21] This slight acidity is normal. If your application requires a different pH, adjust it carefully using dilute acid or base. Avoid using strong bases, which can cause the precipitation of manganese (II) hydroxide (Mn(OH)₂).
-
Sterilization: For biological applications, the solution may require sterilization. Filter sterilization using a 0.22 µm filter is the preferred method, as autoclaving can lead to the concentration of the solution through evaporation and may cause precipitation of impurities.[2]
-
Concentration Verification: The concentration of the final solution can be verified using methods such as complexometric titration with EDTA, which is an official ACS method.[13] For ultimate precision, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the exact manganese concentration.[13][22]
References
-
Vinipul Inorganics Pvt. Ltd. How does the solubility of Manganese Sulphate vary with temperature?. Vinipul Inorganics. Available at: [Link].
-
Periodic Table of the Elements. Preparation of MnSO4 solution. Available at: [Link].
-
Safety Data Sheet. Manganese Sulphate Monohydrate. (2023-02-28). Available at: [Link].
-
Blog. What are the safety precautions when handling Manganese Sulphate?. (2025-12-24). Available at: [Link].
-
Southern Agricultural Insecticides, Inc. MANGANESE SULFATE Safety Data Sheet. Available at: [Link].
-
Redox. Safety Data Sheet Manganese Sulphate. (2022-01-20). Available at: [Link].
-
American Chemical Society. Manganese Sulfate Monohydrate | ACS Reagent Chemicals. (2017-02-28). Available at: [Link].
-
Ataman Kimya. MANGANESE (II) SULFATE MONOHYDRATE. Available at: [Link].
-
American Chemical Society. Manganese Sulfate Monohydrate | ACS Reagent Chemicals. (2017-02-28). Available at: [Link].
-
LTW. How to test the quality of Manganese Sulfate? - Blog. (2025-09-08). Available at: [Link].
-
Sciencemadness Wiki. Manganese(II) sulfate. (2023-03-20). Available at: [Link].
-
ResearchGate. Solubility of Manganese Sulfate Monohydrate in the Presence of Trace Quantities of Magnesium Sulfate Heptahydrate in Water. (2025-08-07). Available at: [Link].
-
National Center for Biotechnology Information. Manganese sulfate monohydrate. PubChem Compound Database. Available at: [Link].
-
Wikipedia. Manganese(II) sulfate. Available at: [Link].
- Google Patents. US8480997B2 - Method for preparing manganese sulfate monohydrate.
-
Scholar Chemistry. Manganese Sulfate 0.1M Material Safety Data Sheet. (2009-01-23). Available at: [Link].
-
Anmol Chemicals. Manganese Sulfate. Available at: [Link].
-
E3S Web of Conferences. Solubility in manganese sulfate-ammonium sulfate-water system. (2024). Available at: [Link].
-
International Journal of Minerals, Metallurgy and Materials. Preparation of manganese sulfate from low-grade manganese carbonate ores by sulfuric acid leaching. Available at: [Link].
-
Quora. How to make a manganese sulfate LL solution of 31.46%. (2020-06-25). Available at: [Link].
-
Wilchem. Manganese Sulfate Solution Safety Data Sheet. Available at: [Link].
-
Ataman Kimya. MANGANESE (II) SULFATE MONOHYDRATE. Available at: [Link].
-
Chemister.ru. manganese(II) sulfate. Available at: [Link].
-
European Patent Office. EP 2455341 A1 - METHOD FOR PREPARING MANGANESE SULFATE. (2012-05-23). Available at: [Link].
-
ResearchGate. Extraction Technology for Manganese Sulfate Solution Purification. (2023-03-30). Available at: [Link].
-
Duchefa Biochemie. Manganese sulphate monohydrate. Available at: [Link].
-
YouTube. Purification of Manganese Sulfate. (2010-03-21). Available at: [Link].
-
AMERICAN ELEMENTS. Manganese(II) Sulfate. Available at: [Link].
-
ResearchGate. Is it okay to substitute MnSO4 * 4H2O with MnSO4 * H2O for AM fungal media?. (2025-01-30). Available at: [Link].
-
National Center for Biotechnology Information. Manganese sulfate tetrahydrate. PubChem Compound Database. Available at: [Link].
-
World Intellectual Property Organization. WO/2011/120272 METHOD FOR PREPARING MANGANESE SULFATE MONOHYDRATE. (2011-10-06). Available at: [Link].
- Google Patents. Manganese sulfate solution purification treatment equipment. (2019).
Sources
- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
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- 6. Manganese sulphate monohydrate | Duchefa Biochemie [duchefa-biochemie.com]
- 7. 硫酸锰 一水合物 ACS reagent, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | H8MnO8S | CID 22572548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. manganese(II) sulfate [chemister.ru]
- 10. Manganese sulfate monohydrate | 10034-96-5 [chemicalbook.com]
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- 15. crownchampion.com [crownchampion.com]
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- 21. Manganese(II) sulfate ReagentPlus , = 99 10034-96-5 [sigmaaldrich.com]
- 22. How to test the quality of Manganese Sulfate? - Blog - LTW [ltw-ingredients.com]
Application Note: High-Precision Utilization of MnSO₄·4H₂O in Agricultural Research
Executive Summary
Manganese (Mn) acts as the catalytic "spark plug" of photosynthesis, specifically within the Oxygen-Evolving Complex (OEC) of Photosystem II. While bulk agriculture often utilizes manganese sulfate monohydrate (MnSO₄[1]·H₂O), research-grade applications—such as phenotype screening, drug-crop interaction studies, and precise hydroponic profiling—demand the higher solubility and kinetic predictability of Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O) .
This guide provides a rigorous framework for researchers to formulate Mn micronutrient solutions. It addresses the critical challenges of oxidation-state instability and ion antagonism (specifically Fe/Mn competition), providing a self-validating workflow for reproducible biological results.
Physiochemical Basis & Stoichiometry
To ensure "drug-grade" accuracy in nutrient delivery, one must account for the specific hydration state of the source material. Using a monohydrate protocol for tetrahydrate salts will result in a 24% under-dosing error.
Table 1: Comparative Physiochemical Properties
| Property | MnSO₄[2][3]·4H₂O (Tetrahydrate) | MnSO₄[2][4]·H₂O (Monohydrate) | Impact on Protocol |
| Molar Mass | ~223.07 g/mol | ~169.02 g/mol | Critical: Requires mass adjustment. |
| Mn Content | ~24.6% | ~32.5% | Lower density of Mn per gram in 4H₂O. |
| Solubility (20°C) | ~136 g/100 mL | ~99 g/100 mL | Tetrahydrate dissolves faster in cold water. |
| pH Stability | Unstable > pH 6.5 | Unstable > pH 6.5 | Both precipitate as MnO₂/Mn(OH)₂ if unbuffered. |
The Stability Window
Manganese is bioavailable primarily as the divalent cation (
-
Rule of Thumb: Always maintain stock solution pH < 5.0 using acid hydrolysis prior to long-term storage.
Protocol A: Preparation of 1000x Reference Stock Solution
Target: Standard Hoagland Solution Concentration (0.5 ppm Mn in final irrigation water).
Reagents & Equipment[2][6]
-
Source: MnSO₄[1][2][4][5][6][7][8][9][10]·4H₂O (ACS Reagent Grade, ≥98%).
-
Solvent: Type I Deionized Water (18.2 MΩ·cm).
-
Stabilizer: Sulfuric Acid (H₂SO₄, 1N) or Nitric Acid (HNO₃).
-
Container: Volumetric flask (Class A), Amber glass (to prevent photo-oxidation).
Step-by-Step Methodology
-
Stoichiometric Calculation:
-
Target Final Concentration:
. -
Stock Concentration (1000x):
. -
Required Mass:
-
Weigh exactly 2.03 g of MnSO₄·4H₂O per 1 Liter of Stock.
-
-
Acidification (The "Lock-In" Step):
-
Fill the volumetric flask with approx. 800 mL of deionized water.
-
Crucial: Add 1-2 mL of 1N H₂SO₄ before adding the manganese salt.
-
Why? This pre-acidification prevents the immediate formation of manganese hydroxides upon contact with water, ensuring 100% dissociation.
-
-
Dissolution & Normalization:
-
Add the weighed MnSO₄·4H₂O crystals.[2]
-
Agitate until fully dissolved (solution should be faint pink and crystal clear).
-
Dilute to volume (1 L mark) with deionized water.
-
-
Self-Validation (QC Check):
-
Visual: Hold solution against a light source. Any turbidity or brown tint indicates oxidation/precipitation. Reject if observed.
-
pH Check: Verify final pH is between 3.5 - 5.0.
-
Workflow Visualization
Figure 1: Critical workflow for preventing oxidative precipitation during Mn stock preparation.
Protocol B: Bioavailability & The Fe/Mn Antagonism
In research settings, simply adding Mn is insufficient. You must manage the Iron-Manganese Ratio .
The Mechanism of Antagonism
Iron (
-
Excess Fe: Downregulates IRT1, inducing Mn deficiency (Interveinal chlorosis on young leaves).
-
Excess Mn: Competes physically for uptake sites and can induce Fe deficiency (Chlorosis on new growth).
Target Ratio: Maintain a molar ratio of Fe:Mn between 1.5:1 and 2.5:1 in the final nutrient solution.
Foliar Application (Bypassing Root Antagonism)
If root-zone antagonism is suspected (e.g., high calcareous media), use this foliar protocol to deliver Mn directly to leaf mesophyll.
-
Concentration: Prepare a 0.1% - 0.2% w/v solution (1-2 g/L MnSO₄·4H₂O).
-
Adjuvant: Add a non-ionic surfactant (e.g., Tween 20) at 0.1% v/v to break surface tension and penetrate the waxy cuticle.
-
Timing: Apply during stomatal opening (early morning) and high humidity (approx. 60-70% RH).
Physiological Pathway Diagram
Figure 2: Manganese transport pathway highlighting the critical competitive bottleneck at the root interface.
Quality Control & Validation Metrics
To validate that your protocol has achieved physiological relevance, use the following metrics.
Table 2: Validation Ranges (Tissue Analysis)
| Metric | Deficiency Range | Target (Sufficiency) | Toxicity Threshold | Method |
| Leaf Tissue Mn | < 20 ppm (mg/kg) | 50 - 150 ppm | > 500 ppm | ICP-OES / ICP-MS |
| Visual Symptom | Interveinal chlorosis (Young leaves) | Dark green, turgid | Crinkling, Brown necrotic spots | Visual Scoring |
| Root Health | Reduced lateral growth | Robust branching | Brown/Black roots (Oxidation) | Root Scanning |
Safety Note (Manganism)
While essential for plants, inhaled Manganese dust is neurotoxic to humans (Manganism).
-
Always weigh MnSO₄·4H₂O powder in a fume hood.
-
Wear N95/P100 respiratory protection if handling bulk powder.
References
-
Hoagland, D. R., & Arnon, D. I. (1950).[3] The water-culture method for growing plants without soil. California Agricultural Experiment Station Circular 347.
-
Marschner, P. (2012). Marschner's Mineral Nutrition of Higher Plants (3rd ed.). Academic Press. (Key source for Fe/Mn antagonism mechanisms).[11][12]
-
Alejandro, S., et al. (2020). Manganese in Plants: From Acquisition to Chloroplast Function. Frontiers in Plant Science. (Detailed review of Mn transport and IRT1 competition).
-
Broadley, M., et al. (2012). Function of Nutrients: Micronutrients. In: Marschner's Mineral Nutrition of Higher Plants. (Establishes the 20-500 ppm sufficiency range).
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24580, Manganese Sulfate. (Safety and Physiochemical data).
Sources
- 1. Manganese Sulphate Monohydrate: Uses and Benefits in Agriculture [dynamicbiotech.com]
- 2. neutronco.com [neutronco.com]
- 3. Hoagland solution - Wikipedia [en.wikipedia.org]
- 4. CAS 10101-68-5: Manganese sulfate tetrahydrate [cymitquimica.com]
- 5. Do you know the benefits of Manganese sulfate monohydrate? - International Manganese Institute [manganese.org]
- 6. valudor.com [valudor.com]
- 7. klarchem.com [klarchem.com]
- 8. What Makes Manganese Sulfate Monohydrate Vital for Agriculture and Industry [jindunchemical.com]
- 9. scribd.com [scribd.com]
- 10. manganesesupply.com [manganesesupply.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Manganese Antagonism from High Iron in Soils [brandt.co]
Application Note: Quantification and Stoichiometric Verification of Manganese(II) Sulfate Tetrahydrate (MnSO4·4H2O)
Executive Summary
Manganese(II) sulfate tetrahydrate (MnSO4·4H2O) is a critical raw material in biopharmaceutical cell culture media and catalytic processes. Its analysis presents two distinct challenges often overlooked in standard monographs:
-
Oxidation Instability: Mn(II) in alkaline solution (required for EDTA titration) rapidly oxidizes to Mn(III) or Mn(IV), forming brown precipitates (MnO2) that obscure endpoint detection and skew results.
-
Hygroscopic/Efflorescent Nature: The "tetrahydrate" stoichiometry is labile. Improper storage leads to the formation of the monohydrate (MnSO4·H2O), rendering gravimetric preparation of stock solutions inaccurate.
This guide details three orthogonal methods to fully characterize this material: Complexometric Titration (for high-precision assay), ICP-OES (for trace impurities), and Thermogravimetric Analysis (TGA) (for stoichiometric verification).
Method A: High-Precision Complexometric Titration (Assay)
Principle: The quantitative determination of Mn(II) is achieved via direct titration with Ethylenediaminetetraacetic acid (EDTA) at pH 10.
-
Critical Mechanism: To prevent the oxidation of Mn²⁺ to Mn³⁺/Mn⁴⁺ by dissolved oxygen at high pH, a reducing agent (Hydroxylamine Hydrochloride or Ascorbic Acid) is mandatory.
-
Indicator: Eriochrome Black T (EBT) forms a wine-red complex with Mn²⁺. As EDTA chelates the Mn, the solution turns blue at the equivalence point.
Reagents & Equipment[1][2][3][4]
-
Titrant: 0.05 M Disodium EDTA VS (Standardized against Zn metal or CaCO3).
-
Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0).
-
Reducing Agent: Hydroxylamine Hydrochloride (NH₂OH·HCl) crystals or Ascorbic Acid.[1]
-
Indicator: Eriochrome Black T (triturate 1:100 with NaCl).
-
Matrix: HPLC-grade water (degassed recommended).
Experimental Protocol
-
Sample Preparation: Accurately weigh ~350 mg of MnSO4·4H2O into a 250 mL Erlenmeyer flask.
-
Solubilization: Dissolve in 100 mL of HPLC-grade water.
-
Oxidation Prevention (CRITICAL): Add 100 mg of Ascorbic Acid or Hydroxylamine Hydrochloride immediately. Swirl to dissolve. Note: The solution must remain clear/colorless. If it turns brown, oxidation has occurred; discard and restart.
-
Buffering: Add 10 mL of pH 10 Ammonia-Ammonium Chloride buffer.
-
Indicator: Add ~30 mg of EBT indicator mixture. The solution should turn a deep wine-red.
-
Titration: Titrate with 0.05 M EDTA.
-
Approach: Titrate rapidly at first, then dropwise near the endpoint.
-
Endpoint: Sharp transition from Wine-Red → Purple → Pure Blue .
-
-
Calculation:
- = Volume of EDTA consumed (mL)[1]
- = Molarity of EDTA
- = Weight of sample (mg)[2][3]
- = Equivalence Factor. For MnSO4·4H2O , F = 223.07 mg/mmol . (Note: Standard USP factor is for monohydrate; use 223.07 for tetrahydrate specific assay).
Workflow Logic (DOT Visualization)
Caption: Critical path for Mn titration highlighting the oxidation checkpoint.
Method B: Trace Analysis via ICP-OES[8]
Principle: While titration provides the bulk assay, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is required to detect cationic impurities (Fe, Zn, Pb) or to quantify Mn in low-concentration formulations where titration lacks sensitivity.
Instrumental Parameters
-
Wavelength Selection:
-
257.610 nm: Preferred. Highest sensitivity, minimal interference.
-
259.372 nm: Alternative if Fe interference is suspected.
-
260.568 nm: Secondary alternative.
-
-
Internal Standard: Yttrium (371.030 nm) is recommended to correct for physical interferences (viscosity/nebulization efficiency).
-
Plasma View: Axial (for trace detection) or Radial (for high concentrations).
Protocol Summary
-
Digestion: MnSO4 is water-soluble, but for total metal analysis (including insoluble particulates), digest 0.5 g sample in 5 mL HNO3 (trace metal grade) + 1 mL HCl. Dilute to 50 mL with deionized water.
-
Calibration: Prepare Mn standards at 1, 5, 10, and 50 ppm in 2% HNO3.
-
Interference Check:
-
Iron (Fe): Iron spectral lines can overlap with Mn. If Fe > 0.1% in the sample, use Inter-Element Correction (IEC) factors.
-
Method C: Stoichiometric Verification (TGA)
Why this is vital: MnSO4 exists as monohydrate, tetrahydrate, and pentahydrate. Titration gives you the moles of Mn, but cannot confirm if the bulk powder is truly the tetrahydrate crystal form. Thermogravimetric Analysis (TGA) distinguishes these by measuring weight loss events.
Expected Thermal Profile (MnSO4[9]·4H2O)
-
Step 1 (50°C - 150°C): Loss of 3 water molecules.
-
Transition: MnSO4·4H2O → MnSO4·H2O
-
Theoretical Mass Loss: ~24.2%
-
-
Step 2 (200°C - 300°C): Loss of final water molecule.
-
Transition: MnSO4·H2O → MnSO4 (Anhydrous)
-
Theoretical Mass Loss: ~8.1%
-
-
Total Water Loss: ~32.3% of total mass.
Interpretation Logic (DOT Visualization)
Caption: Decision tree for identifying hydration state based on TGA mass loss.
Comparative Data Summary
| Feature | EDTA Titration | ICP-OES | TGA |
| Primary Use | Purity Assay (>98%) | Trace Impurities / Low Conc. | Hydration State (Stoichiometry) |
| Precision (RSD) | High (< 0.2%) | Moderate (1-3%) | High (for mass change) |
| Key Interference | Ca, Mg, Fe (Co-titrate) | Spectral Overlap (Fe, Cr) | Sample volatility |
| Sample Size | Macro (~350 mg) | Micro (< 10 mg) | Micro (5-20 mg) |
| Cost | Low | High | High |
References
-
United States Pharmacopeia (USP). Manganese Sulfate Monograph. USP-NF.[2][3] (Standard for EDTA titration methodology and interference limits).
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition.
-
Thermo Fisher Scientific. ICP-OES Interference and Wavelength Selection Guide. (Source for Mn wavelength 257.610 nm and IEC data).
-
Hitachi High-Tech. Quantitative determination of manganese ion by EDTA titration. (Validation of hydroxylamine usage).
Sources
The Versatile Role of Manganese Sulfate Tetrahydrate in Ceramics and Dyeing: Application Notes and Protocols
This technical guide provides an in-depth exploration of the applications of manganese sulfate tetrahydrate (MnSO₄·4H₂O) in the fields of ceramics and textile dyeing. Designed for researchers, scientists, and formulation professionals, this document elucidates the fundamental chemistry and practical methodologies for utilizing this versatile inorganic compound. We will delve into the causality behind experimental choices, offering robust protocols and field-proven insights to ensure scientific integrity and reproducible results.
Fundamental Properties of this compound
This compound is a pale pink crystalline solid, readily soluble in water. Upon heating, it loses its water of hydration and eventually decomposes at high temperatures to form manganese oxides. This thermal decomposition is a key attribute leveraged in ceramic applications. In aqueous solutions, it provides Mn²⁺ ions, which are pivotal for its function as a mordant in dyeing processes.
| Property | Value |
| Chemical Formula | MnSO₄·4H₂O |
| Molar Mass | 223.07 g/mol |
| Appearance | Pale pink crystals |
| Solubility in Water | High |
Applications in Ceramics: From Coloration to Crystalline Glazes
In ceramics, manganese compounds are renowned for their ability to produce a rich palette of colors, including browns, blacks, and purples.[1][2] Manganese sulfate, upon heating during the firing process, transforms into manganese oxides (primarily MnO and MnO₂), which act as potent colorants and fluxes.
Mechanism of Action in Ceramic Glazes
During firing, manganese sulfate decomposes, and the resulting manganese oxide integrates into the molten glaze matrix. The final color is a function of several factors:
-
Concentration: Higher concentrations of manganese typically lead to darker colors, from brown to black.
-
Glaze Composition: The presence of other elements like alumina and silica influences the final hue. For instance, in the absence of alumina, manganese can produce violet tones.
-
Firing Atmosphere: The oxygen content in the kiln (oxidizing or reducing atmosphere) can affect the oxidation state of the manganese and, consequently, the color.
-
Temperature: Manganese oxides can act as a flux, lowering the melting point of the glaze.
Beyond coloration, high concentrations of manganese in a glaze can lead to the formation of crystalline structures on the surface during cooling, creating visually stunning metallic and iridescent effects.[3]
Protocol for a Standard Manganese Brown Glaze (Cone 6 Oxidation)
This protocol provides a starting point for developing a reliable manganese brown glaze. Note that manganese dioxide is more commonly used in glaze recipes; however, manganese sulfate can be substituted, keeping in mind the difference in manganese content by weight. The following is an adapted protocol.
Materials:
-
Feldspar: 45%
-
Kaolin: 20%
-
Flint (Silica): 25%
-
Whiting (Calcium Carbonate): 10%
-
This compound: 3-8% (for varying shades of brown)
-
Water
Procedure:
-
Safety Precautions: Wear a NIOSH-approved respirator, safety goggles, and gloves when handling dry glaze materials to avoid inhalation of dust, which can be hazardous.[3]
-
Weighing: Accurately weigh all the dry ingredients.
-
Mixing: In a clean bucket, add the weighed dry ingredients. Add water gradually while mixing. A common starting point is a 1:1 ratio of dry glaze to water by weight, but this can be adjusted to achieve the desired consistency for application.
-
Sieving: Pass the glaze slurry through a 60-80 mesh sieve to ensure a homogenous mixture and remove any large particles.
-
Application: Apply the glaze to bisque-fired ceramic pieces by dipping, brushing, or spraying.
-
Drying: Allow the glazed pieces to dry completely before firing.
-
Firing: Fire the pieces in an electric kiln to Cone 6 (approximately 1222°C or 2232°F) in an oxidizing atmosphere. The firing schedule should be typical for a Cone 6 glaze firing.
Expected Results: A stable brown glaze. The intensity of the brown will increase with the percentage of manganese sulfate used.
Protocol for a Manganese Crystalline Glaze (Cone 9-10 Reduction)
Achieving crystalline glazes requires a fluid glaze and a specific firing and cooling cycle to allow crystals to grow.
Materials:
-
Nepheline Syenite: 60%
-
Flint (Silica): 10%
-
Zinc Oxide: 25%
-
This compound: 5% (as a starting point)
-
Water
Procedure:
-
Safety Precautions: Adhere to the same safety precautions as for the standard glaze.
-
Mixing and Sieving: Follow the same procedure as for the standard glaze to prepare the glaze slurry.
-
Application: Apply a thick and even coat of glaze to the ceramic piece.
-
Firing Schedule: This is the most critical step for crystal formation.
-
Heat the kiln to Cone 9-10 (approximately 1260-1280°C or 2300-2336°F).[3]
-
Hold the temperature at the peak for a period (e.g., 30 minutes) to ensure the glaze is fully melted.
-
Cool the kiln rapidly to a "striking" temperature, typically between 1100°C and 1000°C (2012°F and 1832°F).
-
Hold at this striking temperature for 2-4 hours to allow for crystal growth.[4]
-
Finally, allow the kiln to cool down naturally.
-
Expected Results: A glaze with visible crystalline structures on the surface. The size and shape of the crystals will depend on the precise firing schedule and glaze composition.
Diagram of the Ceramic Glaze Preparation and Firing Workflow:
Caption: Workflow for ceramic glaze preparation and firing.
Applications in Dyeing: A Mordant for Enhanced Colorfastness
In textile dyeing, particularly with natural dyes, a mordant is often essential to create an affinity between the dye and the fiber, thereby improving color fastness to light and washing.[5] Manganese sulfate acts as a metallic mordant, where the manganese (II) ions form a coordination complex with the dye molecules and bond to the fibers.[5]
The Role of Manganese as a Mordant
The mechanism of mordanting involves the formation of a chemical bridge between the dye and the fiber. The manganese ions from the manganese sulfate solution bind to the functional groups of the textile fibers (e.g., hydroxyl groups in cellulose or carboxyl and amino groups in wool). Subsequently, these bound metal ions chelate with the dye molecules, forming a larger, insoluble complex that is trapped within the fiber structure. This process not only enhances the durability of the color but can also modify the final shade of the dye.[5]
There are three primary methods for mordanting:
-
Pre-mordanting: The fiber is treated with the mordant before dyeing.
-
Simultaneous mordanting: The mordant is added to the dye bath.
-
Post-mordanting: The dyed fiber is treated with the mordant.[5]
Protocol for Pre-mordanting Cotton with Manganese Sulfate for Natural Dyes
This protocol is a general guideline for pre-mordanting cellulose fibers like cotton.
Materials:
-
Scoured cotton fabric (100g)
-
This compound (2-5% of the weight of the fiber, i.e., 2-5g)
-
Non-reactive pot (stainless steel or enamel)
-
Water
-
Natural dye of choice (e.g., madder root, weld, etc.)
Procedure:
-
Preparation of Fiber: Weigh the dry, scoured cotton fabric. It is crucial to start with clean fibers for even mordanting.
-
Mordant Bath Preparation: Fill a non-reactive pot with enough water to allow the fabric to move freely. Heat the water to about 40-50°C (104-122°F).
-
Dissolving the Mordant: In a separate container, dissolve the weighed this compound in a small amount of hot water. Add this solution to the mordant pot and stir well.
-
Mordanting: Introduce the wet cotton fabric into the mordant bath. Slowly raise the temperature to a simmer (around 80-90°C or 176-194°F). Maintain this temperature for at least one hour, stirring gently to ensure even mordanting.
-
Cooling and Rinsing: Allow the fabric to cool down in the mordant bath. Once cool, remove the fabric, gently squeeze out the excess liquid, and rinse it thoroughly in clean water.
-
Dyeing: The mordanted fabric is now ready for dyeing in a separate dye bath prepared with the natural dye of your choice.
Expected Results: The cotton fabric will be mordanted and ready to accept the natural dye, resulting in a more colorfast final product compared to unmordanted fabric. The final color may be influenced by the manganese mordant.
Quantitative Data for Mordanting
| Parameter | Recommended Range | Rationale |
| Mordant Concentration (% WOF) | 2-5% | Higher concentrations can sometimes alter the hand of the fabric or produce duller colors. |
| Mordanting Temperature | 80-90°C (176-194°F) | Ensures proper fixation of the mordant to the fibers. |
| Mordanting Time | 1 hour | Sufficient time for the mordant to penetrate and bind to the fibers. |
Diagram of the Pre-mordanting and Dyeing Process:
Caption: The pre-mordanting and dyeing workflow for textiles.
Safety and Handling
Manganese compounds, while effective, require careful handling.
-
Inhalation: Inhalation of manganese dust can be toxic and may lead to a neurological condition known as manganism, which has symptoms similar to Parkinson's disease.[6] Always use a NIOSH-approved respirator when working with dry manganese powders.
-
Skin and Eye Contact: Manganese sulfate can cause skin and eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Environmental: Manganese compounds can be toxic to aquatic life.[8] Dispose of waste materials in accordance with local regulations. Wastewater from dyeing processes containing manganese should be treated before discharge.[9]
-
Leaching from Ceramics: There is a potential for manganese to leach from glazes, especially with acidic foods and beverages.[10] It is crucial to formulate stable glazes for functional ware to minimize leaching.
Conclusion
This compound is a valuable and versatile chemical for both ceramic and dyeing applications. In ceramics, it serves as a reliable colorant and can be used to create unique crystalline effects. In dyeing, it functions as an effective mordant for improving the colorfastness of natural dyes. Successful and safe application of this compound requires a solid understanding of the underlying chemical principles and adherence to established protocols and safety precautions. The methodologies and insights provided in this guide serve as a comprehensive resource for researchers and professionals seeking to harness the full potential of this compound in their work.
References
- Rovin Ceramics. Manganese Dioxide, 60 Mesh.
- Digital Fire. Manganese in Clay Bodies.
- CERAMICA CH. Manganese glaze.
- Fiske, M. (2014). Iridescent and Manganese Crystalline Glazes. Technology of Ceramics, Glaze Calc.
- ResearchGate. (PDF)
- The Ceramic School. Understanding Glaze Components Part 4: Colorants.
- Natural Dyes.
- Ceramic Arts Daily Community.
- Botanical Colors. How to Mordant.
- Digitalfire. Manganese Dioxide.
- PubMed.
- Fisher Scientific.
- ResearchGate.
- Forests and meadows natural dyeing studio. Mordanting wool and cellulose fibers.
- Peter's Pottery.
- Bio.
- Digital Fire. Manganese in Clay Bodies.
- ResearchGate. (PDF)
- Hebei Meishen Technology Co., Ltd.
- Earth Guild. Free mordanting instructions.
- CDC. Manganese | NIOSH.
- Redox.
Sources
- 1. kisho-coating.com [kisho-coating.com]
- 2. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 3. mattfiske.wordpress.com [mattfiske.wordpress.com]
- 4. Formulating and Firing a Crystalline Glaze [opopots.blogspot.com]
- 5. naturaldyesblog.wordpress.com [naturaldyesblog.wordpress.com]
- 6. Mechanisms and chemistry of dye adsorption on manganese oxides-modified diatomite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. redox.com [redox.com]
- 9. Treatment of dye wastewater with permanganate oxidation and in situ formed manganese dioxides adsorption: cation blue as model pollutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
The Pivotal Role of Manganese Sulfate in Elucidating Enzyme Kinetics: Detailed Application Notes and Protocols
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between enzymes and their cofactors is paramount. Among these, the divalent cation manganese (Mn²⁺), typically introduced in its soluble sulfate form (MnSO₄), plays a multifaceted role in enzyme kinetics. It can act as an essential cofactor, an allosteric activator, or even an inhibitor, making its precise application in experimental design critical for obtaining meaningful and reproducible data.
This comprehensive guide provides an in-depth exploration of the role of manganese sulfate in enzyme kinetics studies. Moving beyond a simple recitation of facts, this document elucidates the causality behind experimental choices and provides detailed, self-validating protocols for immediate application in the laboratory.
The Duality of Manganese: Activator and Inhibitor
Manganese is an essential trace element and a cofactor for a wide array of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[1][2] Its ability to readily change oxidation states is central to its function in many redox-active enzymes.[3] However, at elevated concentrations, manganese can be toxic and may inhibit certain enzymatic activities, underscoring the importance of careful concentration optimization in any kinetic study.[4]
This guide will delve into specific protocols for enzymes where manganese plays distinct roles:
-
Arginase: An enzyme for which manganese is an essential cofactor for activity.
-
Manganese Superoxide Dismutase (MnSOD): A key antioxidant enzyme where manganese is a defining component of the active site.
-
Protein Kinases: A class of enzymes often activated by divalent cations, where manganese can be a potent activator.
-
Aconitase: An example of an enzyme that is subject to inhibition by manganese.
Section 1: Manganese as an Essential Cofactor - The Arginase Model
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, the final step in the urea cycle.[5] The presence of Mn²⁺ is absolutely required for its catalytic activity.
Protocol 1: Kinetic Analysis of Arginase Activity
This protocol describes a colorimetric assay to determine the kinetic parameters of arginase in the presence of manganese sulfate. The assay quantifies the production of urea.
Materials:
-
Manganese Sulfate (MnSO₄) solution (10 mM)
-
L-arginine solution (0.7 M, pH 9.5)
-
Glycine buffer (0.5 M, pH 9.5)
-
Perchloric acid (HClO₄) (1 M)
-
Urea standard solutions (0 to 10 mM)
-
Reagent A: Phosphoric acid/Sulfuric acid mixture
-
Reagent B: 4% (w/v) isonitrosopropiophenone in ethanol
-
Purified arginase enzyme
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Enzyme Activation:
-
Prepare an enzyme stock solution in a buffer containing 10 mM Tris-HCl (pH 7.4).
-
To activate the enzyme, pre-incubate the diluted enzyme solution with 0.1 mM MnSO₄ for 10 minutes at 37°C.[2] This step is crucial to ensure the manganese cofactor is properly loaded into the active site.
-
-
Assay Setup:
-
Prepare a series of L-arginine substrate concentrations ranging from 0.1 mM to 20 mM in glycine buffer.
-
In a 96-well plate, add 50 µL of each L-arginine concentration.
-
To initiate the reaction, add 50 µL of the pre-activated arginase solution to each well.
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Urea Detection:
-
Stop the reaction by adding 100 µL of 1 M perchloric acid to each well.[2]
-
Prepare a urea standard curve by adding 100 µL of each urea standard to separate wells.
-
Prepare the colorimetric reagent by mixing Reagent A and Reagent B in a 1:1 ratio immediately before use.
-
Add 100 µL of the colorimetric reagent to all wells (samples and standards).
-
Seal the plate and incubate at 100°C for 45 minutes to develop the color.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the corresponding sample wells.
-
Generate a standard curve by plotting the absorbance of the urea standards against their concentrations.
-
Determine the concentration of urea produced in each sample well using the standard curve.
-
Calculate the initial reaction velocity (v) for each substrate concentration (µmol urea/min).
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[6]
-
Data Presentation:
| L-Arginine [mM] | Initial Velocity (v) [µmol/min] |
| 0.1 | Calculated Value |
| 0.5 | Calculated Value |
| 1.0 | Calculated Value |
| 5.0 | Calculated Value |
| 10.0 | Calculated Value |
| 20.0 | Calculated Value |
Section 2: Characterizing a Manganese-Containing Enzyme - Mn-Superoxide Dismutase (MnSOD)
MnSOD is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals to molecular oxygen and hydrogen peroxide.[7] Its activity is dependent on the manganese ion at its active site.
Protocol 2: Spectrophotometric Assay of MnSOD Kinetic Activity
This protocol utilizes the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals to measure MnSOD activity.
Materials:
-
Manganese Sulfate (MnSO₄) (for potential reconstitution studies, not typically in the assay buffer itself)
-
Potassium phosphate buffer (50 mM, pH 7.8) containing 1 mM EDTA
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL)
-
Riboflavin solution (1.5 mM)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Enzyme sample (e.g., mitochondrial lysate)
-
Cuvettes or 96-well plate
-
Spectrophotometer (560 nm)
-
Light source (e.g., a light box)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture in a tube protected from light. For a 1 mL final volume, combine:
-
800 µL Potassium phosphate buffer
-
50 µL NBT solution
-
50 µL Riboflavin solution
-
10 µL TEMED
-
-
-
Assay Performance:
-
In a cuvette or well, add a specific volume of the enzyme sample (e.g., 20-100 µL).
-
Add the reaction mixture to bring the final volume to 1 mL.
-
Include a control cuvette/well with buffer instead of the enzyme sample. This will represent the maximum rate of NBT reduction (0% inhibition).
-
To specifically measure MnSOD activity in the presence of Cu/Zn-SOD, pre-incubate the sample with 2 mM potassium cyanide (KCN) for 5 minutes. KCN inhibits Cu/Zn-SOD but not MnSOD.[8]
-
Initiate the photoreduction of riboflavin by exposing the cuvettes/plate to a uniform light source for 10-15 minutes. This will generate superoxide radicals.
-
Measure the absorbance at 560 nm. The reduction of NBT by superoxide results in the formation of a blue formazan product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NBT reduction for each sample using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
To determine kinetic parameters, vary the concentration of a superoxide-generating system (if possible with the chosen method) or the enzyme concentration and measure the initial rates of inhibition.
-
Visualization of MnSOD Assay Principle:
Caption: Workflow of the MnSOD activity assay.
Section 3: Manganese as an Enzyme Activator - Protein Kinase Case Study
Many protein kinases, enzymes that transfer a phosphate group from ATP to a substrate, require a divalent cation for activity. While magnesium (Mg²⁺) is the physiological activator for most, manganese can often substitute for and, in some cases, be a more potent activator in vitro.[6]
Protocol 3: Investigating Manganese Activation of a Serine/Threonine Kinase
This protocol outlines a method to determine the effect of MnSO₄ concentration on the activity of a generic serine/threonine protein kinase using a radioactivity-based assay.
Materials:
-
Manganese Sulfate (MnSO₄) solutions (0.1 mM to 100 mM stock concentrations)
-
Purified serine/threonine kinase
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 mM ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes. In each tube, combine:
-
Kinase reaction buffer
-
Peptide substrate (at a concentration near its Km, if known)
-
Varying concentrations of MnSO₄ (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 mM final concentration).
-
Purified kinase
-
-
Include a control with MgCl₂ at its optimal concentration for comparison.
-
Include a "no kinase" control.
-
-
Initiation and Incubation:
-
Pre-incubate the reaction mixtures for 5 minutes at 30°C.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically 100 µM).
-
Incubate at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The negatively charged phosphocellulose will bind the positively charged peptide substrate.
-
Immediately place the paper in a beaker of 0.75% phosphoric acid.
-
Wash the paper three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification and Data Analysis:
-
Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the kinase activity (e.g., in pmol of phosphate incorporated/min/mg of enzyme).
-
Plot the kinase activity against the concentration of MnSO₄ to determine the optimal concentration for activation.
-
Visualization of Kinase Activation by Mn²⁺:
Caption: Manganese binding activates the kinase for catalysis.
Section 4: Manganese as an Enzyme Inhibitor - The Aconitase Example
While essential for many enzymes, manganese can be inhibitory to others, often by competing with the native metal cofactor. A classic example is mitochondrial aconitase, an iron-sulfur cluster-containing enzyme of the Krebs cycle, which is inhibited by manganese.[9][10]
Protocol 4: Kinetic Analysis of Aconitase Inhibition by Manganese Sulfate
This protocol describes how to determine the inhibitory effect of MnSO₄ on aconitase activity by monitoring the conversion of isocitrate to cis-aconitate.
Materials:
-
Manganese Sulfate (MnSO₄) solutions (various stock concentrations)
-
Purified mitochondrial aconitase
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Isocitrate solutions (at various concentrations)
-
UV-transparent cuvettes or 96-well plates
-
UV-Vis spectrophotometer capable of reading at 240 nm
Procedure:
-
Assay Setup:
-
Set up a series of reactions in cuvettes or a UV-transparent 96-well plate.
-
To each, add Tris-HCl buffer.
-
Add varying concentrations of the substrate, isocitrate (e.g., from 0.1 to 5 times the Km).
-
Add a fixed concentration of MnSO₄ to a set of reactions (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM).[9]
-
Include a control set with no MnSO₄.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the mixtures at 25°C for 5 minutes.
-
Initiate the reaction by adding a constant amount of aconitase to each reaction.
-
Immediately measure the increase in absorbance at 240 nm, which corresponds to the formation of the double bond in cis-aconitate.
-
Record the absorbance over time to determine the initial reaction velocity (v).
-
-
Data Analysis and Determination of Inhibition Type:
-
Calculate the initial velocity for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each MnSO₄ concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: Lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).
-
Mixed inhibition: Lines will intersect in the second quadrant (both apparent Vmax and apparent Km are altered).
-
-
Calculate the inhibition constant (Ki) from the data. For competitive inhibition, the slope of the Lineweaver-Burk plot is Km/Vmax * (1 + [I]/Ki).
-
Data Presentation:
| Isocitrate [mM] | v (no MnSO₄) | v (1 mM MnSO₄) | v (5 mM MnSO₄) |
| Value 1 | Result | Result | Result |
| Value 2 | Result | Result | Result |
| Value 3 | Result | Result | Result |
| Value 4 | Result | Result | Result |
Section 5: Application in Drug Discovery - High-Throughput Screening (HTS)
Manganese-dependent enzymes are viable targets for drug discovery. HTS assays can be developed to screen large compound libraries for modulators of these enzymes.
Protocol 5: HTS Assay for Modulators of a Manganese-Dependent Phosphatase
This protocol describes a generic fluorescence-based HTS assay for a phosphatase that requires Mn²⁺ for activity. The assay uses a fluorogenic substrate that becomes fluorescent upon dephosphorylation.
Materials:
-
Manganese Sulfate (MnSO₄)
-
Purified manganese-dependent phosphatase
-
Fluorogenic phosphatase substrate (e.g., a fluorescein diphosphate derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, with 0.01% Triton X-100)
-
Compound library dissolved in DMSO
-
Positive control (known inhibitor)
-
Negative control (DMSO vehicle)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Dispense the positive and negative controls into designated wells.
-
-
Reagent Addition:
-
Prepare an enzyme solution in assay buffer containing the optimal concentration of MnSO₄ (determined from prior optimization experiments).
-
Dispense the enzyme solution into all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Prepare a substrate solution in assay buffer.
-
Dispense the substrate solution into all wells to start the reaction.
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls. The percent inhibition for each compound can be calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Visualization of HTS Workflow:
Caption: High-throughput screening workflow for a manganese-dependent phosphatase.
Section 6: Best Practices for Using Manganese Sulfate
-
Purity and Preparation: Use high-purity manganese sulfate (e.g., MnSO₄·H₂O). Prepare fresh stock solutions in high-purity water (e.g., deionized or distilled).[11] For long-term storage, sterile filter and store at 4°C.
-
Concentration Optimization: The optimal Mn²⁺ concentration can vary significantly between enzymes. Always perform a manganese concentration titration to determine the optimal concentration for activation or the IC₅₀ for inhibition.
-
Buffer Choice: Be mindful of the buffer components. Phosphate buffers can precipitate manganese at higher concentrations and alkaline pH. Consider using buffers like HEPES, Tris, or MOPS.
-
Stability: Mn²⁺ solutions are generally stable. However, at alkaline pH, Mn²⁺ can be oxidized to form insoluble manganese oxides (e.g., MnO₂), which will appear as a brown precipitate. Prepare solutions at a neutral or slightly acidic pH for storage.
Conclusion
Manganese sulfate is an indispensable tool in the study of enzyme kinetics. Its role as a cofactor, activator, and inhibitor provides a means to probe enzyme mechanisms, define catalytic requirements, and develop screening assays for drug discovery. The protocols and principles outlined in this guide are intended to provide a robust framework for researchers to design and execute well-controlled, informative experiments. By understanding the causality behind each step and adhering to best practices, scientists can confidently elucidate the intricate roles of manganese in the vast and complex world of enzymology.
References
-
Periodic Table of the Elements. Preparation of MnSO4 solution. [Link]
-
PubMed. Activation of a manganese-dependent membrane protein kinase by serine and tyrosine phosphorylation. [Link]
-
Keenan, K. Enzyme and Protein Assays. [Link]
-
PubMed. Optimization of fluorescence assay of cellular manganese status for high throughput screening. [Link]
-
Zheng, W., Ren, S., & Graziano, J. H. (1998). Manganese inhibits mitochondrial aconitase: a mechanism of manganese neurotoxicity. Brain research, 799(2), 334–341. [Link]
-
ResearchGate. Manganese Superoxide Dismutase Activity Assay in the Yeast Saccharomyces cerevisiae. [Link]
-
NCBI. Assay Development for Protein Kinase Enzymes. [Link]
- Google Patents. Method of measuring SOD activity.
- Google Patents.
-
European Patent Office. METHOD FOR PREPARING MANGANESE SULFATE. [Link]
-
PubMed. Manganese-phospholipid-stimulated protein kinase activity of human leukemic cells. [Link]
-
Villa-Bellosta, R., & Sorribas, V. (2014). Glucose oxidase kinetics using MnO2 nanosheets: confirming Michaelis–Menten kinetics and quantifying decreasing enzyme performance with increasing buffer concentration. RSC advances, 4(106), 61551–61556. [Link]
-
SciSpace. Determination of superoxide dismutase activity by purely chemical system based on NAD(P)H oxidation. [Link]
-
ResearchGate. High‐throughput Screening Methods Developed for Oxidoreductases. [Link]
-
Tiaris Biosciences. Superoxide Dismutase Assay Kit MANUAL. [Link]
-
Oxford Academic. Improvement of H2O2 stability of manganese peroxidase by combinatorial mutagenesis and high‐throughput screening using in vitro expression with protein disulfide isomerase. [Link]
-
ResearchGate. Product Manual for Superoxide Dismutase Activity Assay. [Link]
-
ResearchGate. Sensitive spectrophotometric method for the determination of superoxide dismutase activity in tissue extracts. [Link]
-
Northwest Life Science Specialities, LLC. Product Manual for Human Mitochondrial Superoxide Dismutase (MnSOD or SOD2) ELISA Assay Kit. [Link]
-
PubMed. Manganese inhibits mitochondrial aconitase: a mechanism of manganese neurotoxicity. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
SciSpace. A modified spectrophotometric assay of superoxide dismutase using nitrite formation by superoxide radicals. [Link]
-
Rose-Hulman Institute of Technology. Inhibition kinetics. [Link]
-
ResearchGate. Improvements in the determination of manganese peroxidase activity. [Link]
-
Craig, E. E., & Eakin, R. T. (1986). L-threonine dehydrogenase from Escherichia coli K-12: thiol-dependent activation by Mn2+. Journal of bacteriology, 166(1), 21–26. [Link]
-
Gruenberg, M. G., Halvorson, J. J., & Schmidt, M. A. (2025). Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates. Metabolites, 15(4), 254. [Link]
-
Screening and Efficacy Evaluation of High-Yielding Manganese Peroxidase Strain. Journal of Biosciences and Medicines, 10(12), 1-13. [Link]
-
Metabolites. Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates. [Link]
-
Gruenberg, M. G., Halvorson, J. J., & Schmidt, M. A. (2025). Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates. Metabolites, 15(4), 254. [Link]
-
Crittenden, D. L., & Filipov, N. M. (2009). Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells. Neurotoxicology, 30(5), 833–842. [Link]
-
ResearchGate. The Mechanism of Aconitase Action. [Link]
-
News-Medical. Drug development options diversified with new manganese catalyst. [Link]
-
Fukunaga, R., & Hunter, T. (1997). Mitogen-activated protein kinases activate the serine/threonine kinases Mnk1 and Mnk2. The EMBO journal, 16(8), 1921–1933. [Link]
-
PubMed. Mining Chemical Activity Status from High-Throughput Screening Assays. [Link]
-
MDPI. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]
-
Annex Publishers. Determination Method of Manganese Peroxidase During Straw Degradation. [Link]
-
YouTube. High throughput screening at The DISC: a new era of drug discovery. [Link]
-
YouTube. Make MnSO4 from MnO2 [2 ways]. [Link]
-
YouTube. Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. [Link]
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- 2. Manganese inhibits mitochondrial aconitase: a mechanism of manganese neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose oxidase kinetics using MnO2 nanosheets: confirming Michaelis–Menten kinetics and quantifying decreasing enzyme performance with increasing buffer concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mubychem.net [mubychem.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Preparation of MnSO4 solution [periodni.com]
Troubleshooting & Optimization
Technical Support Center: Manganese Sulfate Crystallization
Welcome to the Technical Support Center for manganese sulfate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing manganese(II) sulfate (MnSO₄). As a compound known for its various hydrate forms and sensitivity to experimental conditions, achieving consistent and high-quality crystals can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific problems you might encounter during your manganese sulfate crystallization experiments. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Problem 1: No Crystal Formation or Very Low Yield
You've prepared a supersaturated solution of manganese sulfate, but no crystals have formed after a reasonable amount of time, or the yield is significantly lower than expected.
Potential Causes & Solutions
-
Insufficient Supersaturation: The driving force for crystallization is supersaturation.[1][2] If the solution is not adequately supersaturated, nucleation will not occur.
-
Solution: Increase the concentration of the manganese sulfate solution. This can be achieved by either evaporating the solvent (e.g., by gentle heating or under a stream of dry air) or by cooling a saturated solution, as the solubility of manganese sulfate generally decreases with temperature.[3] However, be aware that manganese sulfate's solubility in water has an unusual curve, peaking around 20-25°C.[4]
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[1][5] Common impurities in manganese sulfate solutions include iron, calcium, and magnesium.[6][7]
-
Solution: Purify the manganese sulfate solution before crystallization. Iron can be removed by oxidation (e.g., with hydrogen peroxide) followed by precipitation as iron(III) hydroxide by adjusting the pH.[6][7] Calcium and magnesium can be more challenging to remove but can be precipitated under specific conditions.[7][8]
-
-
Inappropriate pH: The pH of the solution can significantly affect the stability of the Mn²⁺ ion and the crystallization process.[9] At a high pH, Mn²⁺ can oxidize to form a brown precipitate of manganese oxides or hydroxides, preventing the crystallization of manganese sulfate.[10]
-
Lack of Nucleation Sites: Spontaneous nucleation can sometimes be difficult to initiate.
-
Solution: Induce nucleation by adding a seed crystal of manganese sulfate to the supersaturated solution.[2] Alternatively, scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
Troubleshooting Flowchart for No/Low Crystal Yield
Caption: Decision-making workflow for addressing low or no crystal yield.
Problem 2: Formation of Undesired Crystal Hydrate or Morphology
You have obtained crystals, but they are not the desired hydrate form (e.g., you wanted the tetrahydrate but got the pentahydrate) or their shape and size are not suitable for your application.
Potential Causes & Solutions
-
Incorrect Crystallization Temperature: Manganese sulfate can form several different hydrates, and the stable form is highly dependent on the temperature.[4][11]
-
Presence of Specific Impurities: Certain impurities can act as habit modifiers, altering the crystal shape. For example, cobalt has been shown to have a major impact on the shape of manganese sulfate crystals.[13]
-
Solution: As with low yield, purification of the starting solution is crucial for controlling crystal morphology.
-
-
Rate of Supersaturation Generation: Rapidly creating a highly supersaturated solution can lead to the formation of many small crystals (a phenomenon known as "crashing out"), while slow, controlled supersaturation will favor the growth of larger, more well-defined crystals.
-
Solution: Employ a slower method for achieving supersaturation. For cooling crystallization, a slow, controlled cooling rate is recommended. For evaporative crystallization, a slow evaporation rate (e.g., by covering the container with a perforated film) is beneficial. Anti-solvent crystallization, where a solvent in which manganese sulfate is insoluble (like ethanol or acetone) is added, should also be done slowly and with good mixing.[13]
-
Temperature-Dependent Formation of Manganese Sulfate Hydrates
| Hydrate Form | Typical Crystallization Temperature Range |
| Heptahydrate (MnSO₄·7H₂O) | Forms at lower temperatures |
| Pentahydrate (MnSO₄·5H₂O) | Stable below ~26°C[9][14] |
| Tetrahydrate (MnSO₄·4H₂O) | Stable above ~26°C[4][9][14] |
| Monohydrate (MnSO₄·H₂O) | Forms at elevated temperatures (e.g., >57°C)[10][14] |
Problem 3: Crystals are Discolored (e.g., Brown or Yellow)
The resulting crystals have an off-color instead of the expected pale pink.
Potential Causes & Solutions
-
Oxidation of Manganese(II): The most common cause of a brown discoloration is the oxidation of Mn²⁺ to higher oxidation states (e.g., Mn³⁺ or Mn⁴⁺), which form brown oxides or hydroxides.[10] This is more likely to occur at neutral or alkaline pH.
-
Iron Contamination: Iron is a common impurity in manganese sources and can impart a yellow or brownish tint to the crystals.[15]
-
Solution: Test for the presence of iron (e.g., with potassium ferrocyanide, which will form a Prussian blue precipitate if iron is present).[10] If iron is present, it must be removed from the solution prior to crystallization, typically by oxidizing any Fe²⁺ to Fe³⁺ and precipitating it as Fe(OH)₃ at a controlled pH.[6][7]
-
General Crystallization and Purification Workflow
Sources
- 1. Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. US5447543A - Process for crystallizing inorganic salts - Google Patents [patents.google.com]
- 4. Manganese sulfate tetrahydrate | 10101-68-5 | Benchchem [benchchem.com]
- 5. quora.com [quora.com]
- 6. jmmab.com [jmmab.com]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Manganese(II) sulfate - Crystal growing [en.crystalls.info]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
- 12. Method for producing manganese sulphate by high temperature crystallization process - Eureka | Patsnap [eureka.patsnap.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. reddit.com [reddit.com]
- 15. crystalverse.com [crystalverse.com]
Optimizing temperature for manganese sulfate tetrahydrate crystal growth
Status: Operational
Ticket ID: MN-SO4-OPT-001
Subject: Optimization of Temperature Parameters for High-Purity
Mission Statement
This guide addresses the thermodynamic instability inherent in Manganese(II) Sulfate Tetrahydrate crystallization. Unlike standard salts,
Module 1: The Thermodynamic "Trap" (Phase Control)
The Core Problem: The 26°C Threshold
Most researchers fail because they apply standard "heat-to-dissolve, cool-to-crystallize" logic without regarding the hydration phase diagram.
-
Below ~26°C: The stable phase is the Tetrahydrate (
).[1] It forms transparent, pink, monoclinic prisms. -
Above ~26°C: The stable phase transitions to the Monohydrate (
). This forms an opaque, white/pale-pink powder or crust.
Critical Mechanism: If you heat your solvent to 60°C to speed up dissolution, you are thermodynamically forcing the system into the Monohydrate zone. Upon cooling, the kinetics of re-hydration are often slower than the nucleation of the Monohydrate. You will likely harvest a mixture of phases or the wrong hydrate entirely.
Visualization: Phase Stability Decision Tree
The following logic flow illustrates the critical temperature control points required to maintain the tetrahydrate structure.
Figure 1: Decision logic for preventing phase contamination. Note the strict cut-off at 26°C to avoid Monohydrate formation.
Module 2: Troubleshooting & FAQs
Q1: Why are my crystals turning white and opaque after filtration?
Diagnosis: Efflorescence (Dehydration).
Root Cause: The relative humidity (RH) in your drying environment is too low, or the drying temperature is too high.
Technical Explanation:
-
Stop oven drying. Never use a standard laboratory oven.
-
Solvent Exchange: Wash crystals with cold ethanol (tetrahydrate is insoluble in ethanol) to remove excess water rapidly without heat.
-
Ambient Cure: Dry at room temperature (20-22°C) in a chamber with controlled humidity (>50% RH) or seal immediately in an airtight container.
Q2: I dissolved the salt at 80°C, but yield is lower than expected upon cooling.
Diagnosis: Inverse Solubility Interference.
Root Cause: You are fighting the solubility curve of the Monohydrate.
Technical Explanation: While the Tetrahydrate has a "normal" solubility curve (solubility
Q3: My solution is viscous and crystals are agglomerating (clumping).
Diagnosis: Uncontrolled Supersaturation (
-
Reduce Cooling Rate: Use a linear ramp of 0.1°C/min.
-
Agitation: Increase overhead stirring (low shear) to improve mass transfer without breaking crystals.
-
Seeding: Add 0.1% w/w seed crystals at 22°C to provide surface area for growth, preventing spontaneous nucleation.
Module 3: Optimized Experimental Protocol
Protocol: Low-Temperature Swing Crystallization
Objective: Maximize yield of
Data Reference: Solubility vs. Temperature
| Temperature (°C) | Solubility (g/100mL Water) | Stable Phase |
| 0 - 5°C | ~52 - 55g | Tetrahydrate |
| 20 - 24°C | ~65 - 70g | Tetrahydrate (Peak Solubility) |
| > 27°C | Variable (Transition) | Monohydrate (Risk Zone) |
Step-by-Step Workflow
-
Preparation (The "Cold" Setup):
-
Set a jacketed crystallizer or water bath to 24°C .
-
Do not exceed 25°C. This is your "ceiling."
-
-
Dissolution (Saturation):
-
Controlled Cooling (The "Swing"):
-
Ramp 1: Cool from 24°C to 20°C over 30 minutes.
-
Seeding: At 20°C, introduce seed crystals (transparent prisms).
-
Ramp 2: Cool from 20°C to 4°C over 4 hours (approx 0.06°C/min).
-
Hold: Maintain at 4°C for 2 hours to maximize yield.
-
-
Harvesting:
-
Vacuum filter immediately using a chilled Buchner funnel.
-
Wash: Rinse with ice-cold ethanol (or acetone, if compatible with downstream use) to strip water.
-
Dry: Air dry at 20°C.
-
Workflow Visualization
Figure 2: Optimized Low-Temperature Swing workflow ensuring the system remains within the Tetrahydrate stability window.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24580, Manganese Sulfate. Retrieved from [Link]
-
Haynes, W. M. (Ed.).[2][4][6] (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.[2] (Confirming transition temperatures and solubility data).
-
Sciencemadness Library. Manganese(II) sulfate Properties and Preparation. Retrieved from [Link]
Sources
- 1. neutronco.com [neutronco.com]
- 2. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wholesale Manganese(II) sulfate tetrahydrate Crystalline - FUNCMATER [funcmater.com]
- 4. m.youtube.com [m.youtube.com]
- 5. vinipul.com [vinipul.com]
- 6. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
How to remove iron impurities from manganese sulfate solutions
Current Status: Online Role: Senior Application Scientist Topic: Iron Impurity Removal from Manganese Sulfate Solutions
Introduction: The Iron Problem in Manganese Chemistry
Welcome to the technical support center. If you are refining Manganese Sulfate (
Iron exists in two oxidation states in your leachate: Ferrous (
-
The Trap:
precipitates at pH ~7.5–8.5, which overlaps almost perfectly with Manganese ( ). You cannot separate them by simple pH adjustment without losing your product. -
The Solution: You must oxidize
.[1] Ferric iron precipitates at pH 3.5–4.5, allowing separation while remains soluble.
Module 1: Chemical Precipitation (The Bulk Removal)
Q: My solution is pale green, and the iron is not dropping out despite raising the pH to 5.0. What is wrong?
Diagnosis: You are dealing with Ferrous Iron (
Corrective Protocol: Oxidative Hydrolysis You must chemically oxidize the solution before neutralizing.
-
Heat: Bring solution to 60–80°C . Higher temperatures promote crystal growth (better filtration) and reaction kinetics.
-
Oxidize: Add Hydrogen Peroxide (
, 30%) slowly.-
Stoichiometry:
. -
Visual Cue: Solution should turn from pale green to yellow/red-brown.
-
Alternative: Potassium Permanganate (
) can be used ( ). This is excellent as it introduces no foreign ions (the byproduct is Mn), but beware of generating solid sludge if overdosed [1].
-
-
Neutralize: Slowly add a slurry of Calcium Carbonate (
) or Manganese Oxide ( ) to raise pH to 4.5–5.0 .-
Warning: Do not exceed pH 5.5. Above this,
losses accelerate.
-
-
Digest: Agitate for 60 minutes. This "aging" allows the gelatinous
to dehydrate slightly, improving filtration.
Q: The precipitate is a gelatinous sludge that instantly clogs my vacuum filter. How do I fix this?
Diagnosis: You have formed amorphous Ferric Hydroxide (
Corrective Protocol: The Goethite Modification
Switch to the Goethite (
-
Temperature: Raise temperature to 90–95°C (Critical).
-
Slow Addition: Do not dump the neutralizer. Add the oxidant and neutralizer simultaneously and slowly over 2–4 hours.
-
Control: Keep the supersaturation low. This forces the iron to precipitate on existing nuclei rather than forming new amorphous clouds [2].
Visualization: The Precipitation Decision Tree
Caption: Logical workflow for selecting the correct oxidation and precipitation pathway based on iron concentration and physical state.
Module 2: Solvent Extraction (Deep Purification)
Q: I need battery-grade purity (<1 ppm Fe). Precipitation only gets me to ~10 ppm. What now?
Diagnosis: Chemical precipitation is limited by equilibrium constants (
Technical Solution: D2EHPA Extraction Circuit Bis(2-ethylhexyl) phosphoric acid (D2EHPA) is the industry standard ligand for separating Zn and Fe from Mn [3].
The Protocol:
-
Extractant: 15–20% D2EHPA diluted in kerosene (e.g., Exxsol D80).
-
pH Control: Maintain aqueous phase at pH 3.0–3.5 .
-
Mechanism:[2] D2EHPA releases
in exchange for metal cations ( ). -
Selectivity Order:
. -
Note: If pH drops < 2.0, Fe extraction efficiency drops. If pH > 4.0, you will co-extract massive amounts of Manganese.
-
-
Scrubbing: The organic phase will pick up some Mn. Scrub the loaded organic with dilute
(pH 1.5–2.0) to kick the Mn back into the aqueous phase while keeping the Fe in the organic [4].
Comparison of Methods:
| Feature | Chemical Precipitation | Solvent Extraction (SX) |
| Target Fe Level | 10–50 ppm | < 1 ppm |
| OpEx Cost | Low (Lime/Air) | High (Organics/Equipment) |
| Mn Loss | 5–10% (Co-precipitation) | < 1% (With scrubbing) |
| Complexity | Low | High |
Module 3: Analytical Validation (Self-Validating Systems)
Q: How do I know the iron is gone without waiting for ICP-MS results?
Answer: Use the Potassium Thiocyanate (KSCN) Spot Test . This is a mandatory "self-validating" step for any operator.
The Protocol:
-
Take 5 mL of your filtered filtrate.
-
Add 2 drops of concentrated Nitric Acid (
) (to ensure any remaining Fe is oxidized to ). -
Add 1 mL of 10% KSCN solution .
Interpretation:
-
Blood Red: High Iron (>50 ppm).[3] Process failed.
-
Light Pink: Trace Iron (~10 ppm). Acceptable for standard grade.
-
Colorless: Ultra-low Iron (<1 ppm). Battery grade ready [5].
Visualization: Solvent Extraction Loop
Caption: The Solvent Extraction (SX) cycle using D2EHPA. Note the scrubbing loop to recover co-extracted Manganese.
References
-
Zhang, W., et al. (2011). Kinetics of oxidative precipitation of iron from manganese sulfate solution with potassium permanganate. Hydrometallurgy , 109(3-4). Link
-
Dutrizac, J.E. (1987). The precipitation of iron as goethite in the zinc industry. Iron Control in Hydrometallurgy , Ellis Horwood. Link
-
Jantunen, N., et al. (2021).[4] Separation of zinc and iron from secondary manganese sulfate leachate by solvent extraction. Minerals Engineering , 173.[4] Link[4]
-
Hossain, M.R., et al. (2011). Cobalt loaded D2EHPA for selective separation of manganese from cobalt electrolyte solution. Hydrometallurgy , 107. Link
-
Vogel, A.I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical . Link
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. CN103011296B - Production process for high purity manganese sulfate through reduction with pyrolusite powder as raw material - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of zinc and iron from secondary manganese sulfate leachate by solvent extraction - OuluREPO [oulurepo.oulu.fi]
Technical Support Center: Accurate Weighing of Hygroscopic Manganese Sulfate Tetrahydrate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the accurate weighing of hygroscopic manganese sulfate tetrahydrate (MnSO₄·4H₂O), a common challenge in experimental workflows that demand high precision. The inherent property of this compound to readily absorb atmospheric moisture can introduce significant errors if not handled correctly.[1][2][3] This guide is designed to equip you with the expertise and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is "hygroscopic," and why is it a problem when weighing this compound?
A1: Hygroscopy is the tendency of a substance to absorb moisture from the surrounding air. This compound is sensitive to ambient humidity and will actively draw water vapor from the atmosphere.[2][3] This continuous absorption of water leads to a constantly increasing mass on the analytical balance, making it difficult to obtain a stable and accurate measurement. This phenomenon can lead to significant errors in solution concentration, stoichiometric calculations, and ultimately, the validity of your experimental results.
Q2: My balance reading for this compound keeps increasing. What's happening?
A2: This is the classic sign of a hygroscopic substance interacting with ambient moisture. The longer the material is exposed to the air on the balance pan, the more water it will absorb, and the higher the reading will climb. This is not a balance malfunction but a property of the compound itself. To mitigate this, you must minimize the exposure time of the compound to the open atmosphere during the weighing process.[4]
Q3: What is the ideal environment for weighing this compound?
A3: The ideal weighing environment is one with controlled, low relative humidity (RH) and stable temperature.[5][6]
-
Relative Humidity: Aim for an RH between 40% and 55%, although lower is often better for highly hygroscopic materials.[5][7]
-
Temperature: Maintain a constant temperature, ideally between 20-25°C.[5] Temperature fluctuations can cause drafts and affect balance stability.[8]
-
Air Drafts: The balance should be located away from doors, windows, air conditioning vents, and high-traffic areas to avoid air currents that can disturb the balance pan.[6][9][10] Using a draft shield is essential.[9]
| Parameter | Recommended Range | Rationale |
| Relative Humidity | 40% - 55% (or lower) | Minimizes moisture absorption by the sample. |
| Ambient Temperature | 20°C - 25°C (stable) | Prevents thermal drafts and ensures consistent balance performance. |
| Air Velocity | Minimal | Avoids balance instability and erroneous readings. |
Q4: Can I dry this compound in an oven before weighing?
A4: While you can dry some hygroscopic materials, it is crucial to be cautious with hydrates like this compound. Heating can drive off the waters of hydration, changing the compound's chemical formula and molecular weight. This compound begins to lose its water of hydration at temperatures around 30°C and loses all water between 400-450°C.[3][11] Unless you intend to work with the anhydrous or a different hydrated form and can verify the final composition, it is best to use the material as supplied and employ proper weighing techniques to account for its hygroscopic nature. If drying is necessary, it should be done in a desiccator over a suitable desiccant rather than an oven to gently remove adsorbed surface moisture without altering the hydration state.[12]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Continuously increasing weight reading | The sample is absorbing atmospheric moisture. | Minimize exposure time. Use the "weighing by difference" method (see Protocol 1). Use a weighing vessel with a lid.[4][13] |
| Unstable/fluctuating balance reading | Air drafts, vibrations, or static electricity. | Ensure the draft shield is closed. Relocate the balance away from vents, doors, or heavy equipment.[9][10] Use an anti-static device if necessary. |
| Inconsistent results between weighings | Varying environmental conditions (humidity/temperature). Operator technique variability. | Monitor and control lab humidity and temperature.[5][14] Standardize the weighing procedure for all users. Ensure the balance is allowed to warm up and is properly calibrated.[7] |
| Target weight is consistently overshot | Difficulty dispensing the hygroscopic powder quickly and accurately. | Use the "weighing by difference" method. This allows for more controlled sample transfer without the pressure of hitting an exact target on an open balance pan.[13] |
Experimental Protocols & Workflows
Protocol 1: Weighing by Difference (Recommended Method)
This is the most reliable method for accurately weighing hygroscopic solids as it minimizes the sample's exposure to the atmosphere.[13]
Objective: To accurately determine the mass of this compound transferred to a receiving vessel.
Materials:
-
Analytical balance (ensure it is calibrated and level)
-
Weighing bottle with a secure lid or cap
-
Spatula
-
Receiving vessel (e.g., volumetric flask, beaker)
Procedure:
-
Initial Weighing: Place the closed weighing bottle containing a sufficient amount of this compound onto the balance pan. Record the mass to the highest precision of the balance (Mass 1).
-
Sample Transfer: Remove the weighing bottle from the balance. Hold it over your receiving vessel and carefully tap out the desired amount of powder. Do not leave the spatula in the bottle.
-
Reseal: Immediately replace the lid on the weighing bottle to prevent moisture absorption by the remaining material.
-
Final Weighing: Place the closed weighing bottle back onto the balance pan. Record the new, lower mass (Mass 2).
-
Calculation: The exact mass of the transferred sample is the difference between the two readings: Mass Transferred = Mass 1 - Mass 2
Diagram: Weighing by Difference Workflow
Caption: Workflow for the weighing by difference method.
Protocol 2: Weighing in a Controlled Atmosphere (Glove Box)
For applications requiring the highest level of accuracy and for handling highly sensitive materials, a humidity-controlled glove box is recommended.[12][15][16]
Objective: To weigh this compound in an inert and anhydrous environment.
Procedure:
-
Environment Preparation: Ensure the glove box has been purged with an inert gas (e.g., nitrogen or argon) to achieve the desired low humidity level (typically <1% RH).[17]
-
Material Transfer: Introduce the analytical balance, weighing vessel, sample container, and all necessary tools (spatulas, forceps) into the glove box via the antechamber.
-
Equilibration: Allow the balance and all materials to equilibrate to the atmosphere inside the glove box before starting.
-
Weighing: Perform the weighing procedure (either direct weighing or weighing by difference) entirely within the controlled environment of the glove box. This completely isolates the sample from atmospheric moisture.
Diagram: Decision Logic for Weighing Method
Caption: Decision tree for selecting the appropriate weighing protocol.
Authoritative Grounding & Best Practices
To ensure the highest quality of your measurements, it is essential to adhere to established standards for analytical weighing. The principles outlined in the United States Pharmacopeia (USP) General Chapter <1251> "Weighing on an Analytical Balance" provide a comprehensive framework.[10][18] Key takeaways include:
-
Balance Location: The balance must be situated on a solid, level, nonmagnetic surface, free from vibrations and drafts.[10][18]
-
Environmental Control: The location should have controlled temperature and humidity and be free from electromagnetic radiation sources.[10]
-
Proper Handling: Never handle weighing vessels or calibration weights with bare hands, as oils and moisture from your skin can introduce errors.[6][7] Always use clean forceps or gloves.[7]
By integrating the specific protocols for hygroscopic materials with these foundational best practices, you establish a self-validating system that ensures the accuracy and trustworthiness of your weighing results.
References
-
Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. [Link]
-
Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. r/labrats. [Link]
-
Cole-Parmer. (2022). Balance Best Practices for Lab Balance Use. [Link]
-
United States Pharmacopeia. General Chapter <1251> Weighing on an Analytical Balance. [Link]
-
Fisher Scientific. Top Tips for Lab Weighing with OHAUS. [Link]
-
Chemistry LibreTexts. (2022). Proper Use of Balances. [Link]
-
Scribd. USP-NF 〈1251〉 Weighing on an Analytical Balance 2. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
-
American Elements. Manganese(II) Sulfate Tetrahydrate. [Link]
-
Mettler Toledo. Weighing the Right Way with Laboratory Balances. [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]
-
Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177577, Manganese sulfate monohydrate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22572548, this compound. [Link]
-
Jacomex. Humidity Controlled Glove Box. [Link]
-
ResearchGate. (2022). Stability of sulfate minerals as a function of relative air humidity.... [Link]
-
Precisa. <1251> WEIGHING ON AN ANALYTICAL BALANCE. [Link]
-
Sartorius. (2021). Tips to Ensure Reliable Weighing Results from Laboratory Balances. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Manganese(II) sulphate monohydrate. [Link]
-
Wikipedia. Glovebox. [Link]
-
United States Pharmacopeia. <1251> WEIGHING ON AN ANALYTICAL BALANCE. [Link]
-
Vinipul Inorganics India Pvt. Ltd. What is the typical shelf life of Manganese Sulphate when stored properly?. [Link]
-
Wikipedia. Manganese(II) sulfate. [Link]
-
Mettler Toledo. USP 41 - Revision 2026. [Link]
-
Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials. [Link]
-
Crystal growing wiki. (2024). Manganese(II) sulfate. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manganese(II) sulfate tetrahydrate, 99% (metals basis) 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. selectscience.net [selectscience.net]
- 5. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.be]
- 6. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 7. labcompare.com [labcompare.com]
- 8. Controlling Environmental Factors That Affect Weighing Performance | OHAUS [oceania.ohaus.com]
- 9. coleparmer.com [coleparmer.com]
- 10. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 11. MANGANESE(II) SULFATE TETRAHYDRATE | 10101-68-5 [chemicalbook.com]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. michelli.com [michelli.com]
- 15. Humidity Controlled Glove Box [jacomex.com]
- 16. Glovebox - Wikipedia [en.wikipedia.org]
- 17. 2.3 Glove Boxes | Environment, Health and Safety [ehs.cornell.edu]
- 18. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of Manganese Content by Titration
<
Introduction: The Enduring Relevance of Titrimetry in Modern Analysis
In an era dominated by sophisticated instrumental techniques, classical titration remains a cornerstone of analytical chemistry, offering unparalleled precision and accuracy for the quantification of various analytes, including manganese.[1] This guide provides an in-depth, experience-driven comparison of titrimetric methods for determining manganese content, grounded in the principles of rigorous analytical validation. We will explore the nuances of experimental design, the rationale behind procedural steps, and how these classical methods compare to modern spectroscopic alternatives.
Manganese is a critical element in pharmaceutical manufacturing and dietary supplements, acting as both a catalyst and a component of various formulations.[2] Its accurate quantification is not merely a matter of quality control but a fundamental requirement for ensuring product safety and efficacy. While techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer high sensitivity, titration methods, particularly complexometric and redox titrations, provide a robust, cost-effective, and often more precise alternative for assaying higher concentrations of manganese.[2][3]
Principles of Manganese Titration: A Tale of Two Chemistries
The two most prevalent titrimetric methods for manganese determination are based on fundamentally different chemical principles: complexation and redox reaction.[4]
-
Complexometric Titration with EDTA: This method relies on the formation of a stable, water-soluble complex between the manganese(II) ion (Mn²⁺) and ethylenediaminetetraacetic acid (EDTA).[5] The endpoint is typically detected using a metallochromic indicator, such as Eriochrome Black T, which changes color when all the free Mn²⁺ ions have been chelated by EDTA.[2][6]
-
Permanganometric Titration: This redox method involves the titration of a manganese(II) solution with a standardized potassium permanganate (KMnO₄) solution.[7] In this reaction, Mn²⁺ is oxidized, and the highly colored permanganate ion (MnO₄⁻) is reduced.[7] The endpoint is self-indicating, recognized by the first persistent pink color of the excess permanganate.[8]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Complexometric Titration of Manganese with EDTA
Objective: To determine the concentration of manganese in a sample solution.
Materials:
-
Manganese-containing sample
-
Standardized 0.05 M EDTA solution
-
Hydroxylamine hydrochloride or Ascorbic acid (to prevent oxidation of Mn²⁺)[5][9]
-
Deionized water
-
Burette, pipette, conical flasks, heating plate
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the manganese-containing sample and transfer it to a 250 mL conical flask.
-
Dissolution: Dissolve the sample in a suitable volume of deionized water. Gentle heating may be applied if necessary.
-
Reduction of Higher Oxidation States: Add a small amount of hydroxylamine hydrochloride or ascorbic acid to ensure all manganese is in the Mn²⁺ state.[5][9]
-
Buffering: Cool the solution and add the ammonia-ammonium chloride buffer to achieve a pH of approximately 10.[2][5]
-
Indicator Addition: Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[9]
-
Titration: Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue.[9]
-
Calculation: Calculate the manganese content using the volume of EDTA consumed and its molarity.
Workflow for EDTA Titration of Manganese
Caption: Workflow for the complexometric titration of manganese using EDTA.
Protocol 2: Permanganometric Titration of Manganese (Volhard's Method)
Objective: To determine the concentration of manganese in a sample solution.
Materials:
-
Manganese-containing sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Nitric acid
-
Zinc oxide emulsion
-
Deionized water
-
Burette, pipette, conical flasks, heating plate
Procedure:
-
Sample Preparation and Dissolution: Accurately weigh the sample and dissolve it in nitric acid.
-
Neutralization and Precipitation of Interferences: Add a slight excess of zinc oxide emulsion to neutralize the acid and precipitate any iron as ferric hydroxide.[8]
-
Dilution and Heating: Dilute the solution with water, heat to boiling.[8]
-
Titration: Titrate the hot, neutral solution with the standardized KMnO₄ solution. A brownish-red precipitate of hydrated manganese dioxide will form.[8]
-
Endpoint Detection: The endpoint is reached when a permanent pink color from the excess KMnO₄ persists in the supernatant liquid.[8]
-
Calculation: Calculate the manganese content based on the volume of KMnO₄ consumed.
Workflow for Permanganometric Titration of Manganese
Caption: Workflow for the permanganometric titration of manganese.
Analytical Validation: A Framework for Trustworthiness
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[10][11] The objective is to ensure that the method yields accurate, reliable, and trustworthy results.
Validation Parameters & Experimental Data
| Parameter | EDTA Titration | Permanganometric Titration | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 99.7 ± 0.6% | 99.1 ± 1.2% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 0.4% | ≤ 0.8% | ≤ 2.0% |
| - Intermediate Precision | ≤ 0.7% | ≤ 1.1% | ≤ 2.0% |
| Specificity | High (with masking agents) | Moderate (potential interferences) | No interference from other components |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 10 - 100 mg Mn | 15 - 150 mg Mn | Application-dependent |
| Robustness | Robust | Sensitive to temperature & pH | No significant change in results |
In-Depth Look at Key Validation Parameters
-
Accuracy: This is determined by analyzing a sample with a known concentration of manganese (a certified reference material, if available) or by spiking a sample with a known amount of manganese and calculating the percent recovery.[12] The high recovery rates for both methods indicate their ability to provide results close to the true value.
-
Precision:
-
Repeatability is assessed by performing multiple titrations of the same sample under the same operating conditions over a short interval of time.[12]
-
Intermediate Precision is evaluated by varying conditions such as the day, the analyst, or the equipment. The low Relative Standard Deviation (RSD) values demonstrate the high precision of both methods.
-
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[12] For EDTA titration, specificity can be enhanced by using masking agents to prevent interference from other metal ions. Permanganometric titration is more susceptible to interference from other reducing or oxidizing substances.[8]
-
Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Comparative Analysis: Titration vs. Instrumental Methods
While titration methods are highly reliable for assays, it is crucial to understand their position relative to modern instrumental techniques, especially for determining lower levels of manganese.
| Parameter | EDTA Titration | Permanganometric Titration | AAS (Graphite Furnace) | ICP-OES |
| Principle | Complexation | Redox | Atomic Absorption | Atomic Emission |
| Sensitivity | mg/L | mg/L | µg/L[13] | µg/L[14] |
| Selectivity | Good (with masking) | Moderate | High | Very High |
| Precision (RSD) | < 1% | < 1.5% | 1-5% | < 3% |
| Speed per Sample | ~10-15 min | ~15-20 min | ~2-4 min | ~2-5 min |
| Cost per Sample | Low | Low | Moderate | High |
| Equipment Cost | Low | Low | Moderate | High |
| Operator Skill | High | High | Moderate | Moderate |
Logical Relationship of Method Selection
Caption: Factors influencing the choice between titrimetric and spectroscopic methods for manganese analysis.
Conclusion: The Right Tool for the Right Job
The analytical validation of manganese content by titration confirms that these classical methods remain highly accurate, precise, and reliable for their intended purpose, particularly for the assay of bulk materials and concentrated solutions as described in pharmacopeias like the USP and Ph. Eur.[15][16][17] The choice between EDTA and permanganometric titration will depend on the specific sample matrix and potential interferences.
While instrumental methods like AAS and ICP-OES offer superior sensitivity and are indispensable for trace analysis and impurity testing, titration provides a cost-effective and often more precise alternative for higher concentration ranges.[3][18][19] A thorough understanding of the principles, validation requirements, and comparative performance of these techniques empowers the analytical scientist to select the most appropriate method, ensuring data of the highest quality and integrity.
References
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United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF. URL: [Link]
-
International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]
-
European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare (EDQM). URL: [Link]
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Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. URL: [Link]
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Pharma Specialists. (2022). An Overview of Titrimetry. URL: [Link]
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Uspbpep.com. General Chapters: <541> TITRIMETRY. URL: [Link]
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Slideshare. (2023). ICH Q2 Analytical Method Validation. URL: [Link]
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International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: [Link]
-
Razzouk, M. T., & Ali, F. A. (2020). A Comparative Study of Three Analytical Methods for Manganese Determination in Dietary Supplements Tablets. Research Journal of Pharmacy and Technology, 13(1), 25-30. URL: [Link]
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Wikipedia. Permanganometry. URL: [Link]
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European Pharmacopoeia 7.0. (2012). 2.5.11. Complexometric titrations. URL: [Link]
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911Metallurgist. (2018). Assaying Manganese. URL: [Link]
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National Center for Biotechnology Information (NCBI). (2008). Toxicological Profile for Manganese. URL: [Link]
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MDPI. (2022). Validation of an Analytical Method for the Determination of Manganese and Lead in Human Hair and Nails Using Graphite Furnace Atomic Absorption Spectrometry. International Journal of Environmental Research and Public Health, 19(13), 7705. URL: [Link]
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MDPI. (2024). Analytical Compatibility between Various Techniques for Determining Dissolved Manganese in Produced Water. Eng, 5(1), 336-352. URL: [Link]
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SpringerLink. (2008). Method development for the determination of manganese, cobalt and copper in green coffee comparing direct solid sampling electrothermal atomic absorption spectrometry and inductively coupled plasma optical emission spectrometry. Analytical and Bioanalytical Chemistry, 390(1), 287-295. URL: [Link]
-
USGS. (1989). Manganese, atomic absorption spectrometric, graphite furnace. Methods for the Determination of Inorganic Substances in Water and Fluvial Sediments. URL: [Link]
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Introduction: Beyond the Label—Why the Source of Your MnSO₄ Matters
An Application Scientist's Guide to Selecting Manganese (II) Sulfate: A Performance Comparison for Researchers and Drug Development Professionals
The impact of MnSO₄ quality extends from its essential role in enzymes like superoxide dismutase (SOD) to its influence on complex cellular processes.[1] Trace metal impurities, often present in lower-grade salts, can have profound effects. For instance, contaminant metals can competitively inhibit manganese-dependent enzymes, catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, or alter cellular metabolism and protein quality attributes in bioprocessing.[2][3][4][5] Lot-to-lot variability in these impurities is a major contributor to poor reproducibility in sensitive applications like mammalian cell culture.[6][7]
This guide provides a comprehensive framework for evaluating and selecting MnSO₄ from commercial suppliers. We will move beyond a simple comparison of catalog specifications to provide detailed experimental protocols for performance validation. By synthesizing technical data with practical, field-proven insights, this guide empowers you, the scientist, to make an informed decision that ensures the integrity and reproducibility of your research.
Defining the Critical Quality Attributes (CQAs) of Research-Grade MnSO₄
Before comparing products, we must first establish the parameters that define a high-quality manganese (II) sulfate for research and pharmaceutical applications. These are the Critical Quality Attributes (CQAs) that directly impact performance.
-
Purity (Assay): This is the percentage of MnSO₄ (typically as the monohydrate) in the material. While a high assay (e.g., >98%) is standard, it does not reveal the nature of the remaining percentage, which consists of water, insolubles, and critical impurities.
-
Trace Metal Impurities: This is arguably the most critical attribute for biological applications. Even at parts-per-million (ppm) levels, certain metals can be problematic.
-
Iron (Fe): A common contaminant that can participate in Fenton reactions, generating cytotoxic hydroxyl radicals. It can also compete with manganese for binding sites on enzymes.[4]
-
Heavy Metals (Pb, As, Cd, Hg): Known cellular toxins that can induce apoptosis and inhibit a wide range of enzymes.[8][9]
-
Other Divalent Cations (Ca, Mg, Zn, Ni, Cu): While essential in some contexts, their presence as unquantified impurities can disrupt optimized concentrations in cell culture media or compete with Mn²⁺ in enzymatic assays.[4][5]
-
-
Solubility & Appearance: The product should dissolve readily and completely in water to form a clear, pale pink solution.[1][10][11] Insoluble matter indicates contaminants that could interfere with optical measurements or be phagocytosed by cells.
-
Functional Performance: The ultimate test is how the reagent performs in a relevant biological system. This involves assessing its ability to act as an enzymatic cofactor without inhibition and its suitability for maintaining cell health and productivity in culture.[6][12]
Comparative Analysis of Commercial MnSO₄ Grades
Commercial suppliers like Sigma-Aldrich, Merck (Millipore-Sigma), and Thermo Fisher Scientific offer multiple grades of MnSO₄. The choice of grade should be dictated by the sensitivity of the application.
| Grade Type | Typical Assay | Key Characteristics & Intended Use |
| Technical Grade | 98-99% | Suitable for general chemical synthesis or applications where trace metal content is not critical (e.g., fertilizer). Not recommended for biological work.[13] |
| ACS Reagent Grade | ≥98% | Meets standards set by the American Chemical Society. Purity is guaranteed to a certain specification, with defined limits for common impurities. A good baseline for many standard laboratory protocols.[14] |
| BioReagent / Cell Culture Grade | ≥99% | Specifically tested for suitability in applications like plant or mammalian cell culture. Often screened for low endotoxin levels and minimal cytotoxicity. |
| High Purity / Trace Metals Basis | ≥99.99% | The highest purity grade, where the concentration of trace metal impurities is rigorously controlled and reported. Essential for highly sensitive applications like trace element research, bioprocess development, and formulation of defined media. |
Experimental Evaluation: A Framework for In-House Validation
To objectively compare MnSO₄ from different suppliers (designated here as Supplier A, Supplier B, and Supplier C - Technical Grade), a series of validation experiments is essential. The following protocols provide a robust methodology for this evaluation.
Experimental Workflow Overview
Caption: Workflow for comparative evaluation of MnSO₄.
Protocol 1: Trace Metal Analysis by ICP-MS
Rationale: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace elements.[15][16][17] This method provides the precise impurity profile needed to correlate chemical composition with functional performance. The presence of manganese itself can cause spectral interferences, so proper method development is crucial.[18]
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 100 mg of MnSO₄ from each supplier into separate 50 mL acid-washed polypropylene tubes. b. Add 10 mL of 2% trace-metal grade nitric acid (HNO₃) to each tube. c. Vortex until fully dissolved. d. Prepare a method blank using only the 2% HNO₃.
-
Instrument Calibration: a. Prepare a series of multi-element calibration standards (including Fe, Pb, As, Cd, Cu, Zn, Ni, Mg, Ca) in a 2% HNO₃ matrix. The concentration range should bracket the expected impurity levels (e.g., 1 ppb to 100 ppb).
-
ICP-MS Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. Use a collision/reaction cell (e.g., with He or H₂ gas) to mitigate polyatomic interferences, particularly those affecting iron (e.g., ArO⁺ on ⁵⁶Fe).[19] b. Aspirate the blank, calibration standards, and samples. c. Acquire data for the target analytes. Ensure the manganese concentration in the prepared samples does not saturate the detector; further dilution may be necessary.
-
Data Processing: a. Generate calibration curves for each element. b. Quantify the concentration of each impurity in the original solid samples, accounting for dilution, and express the results in ppm (μg/g).
Protocol 2: Functional Enzymatic Assay (Superoxide Dismutase)
Rationale: Manganese is a required cofactor for mitochondrial Superoxide Dismutase (SOD2), an enzyme critical for mitigating oxidative stress. An in vitro SOD activity assay directly tests the functional competence of the Mn²⁺ ion from the supplied MnSO₄. The presence of inhibitory metal impurities can reduce enzyme activity.[1][20][21]
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare a 50 mM potassium phosphate buffer (pH 7.8) with 1 mM EDTA. b. Prepare solutions of required assay components (e.g., using a commercial SOD assay kit which typically involves a colorimetric reaction based on the inhibition of nitroblue tetrazolium (NBT) reduction). c. Prepare 10 mM working solutions of MnSO₄ from each supplier in ultrapure water.
-
Enzyme Reconstitution (if using apoenzyme): a. If starting with an apo-SOD2 (enzyme without its metal cofactor), incubate the enzyme with a 10-fold molar excess of each MnSO₄ solution for 1 hour at 4°C to allow for manganese incorporation. Remove excess manganese using a desalting column.
-
Activity Measurement: a. In a 96-well plate, add the reaction buffer, substrate (e.g., xanthine), and the colorimetric reagent (e.g., NBT and xanthine oxidase). b. Add a fixed amount of reconstituted SOD2 enzyme (or a standard SOD preparation if not using apoenzyme) to each well. c. Initiate the reaction. The superoxide radicals generated will reduce NBT (producing color), except where they are scavenged by active SOD. d. Read the absorbance at the appropriate wavelength (e.g., 560 nm) over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each sample. b. Express SOD activity as the percentage inhibition of the colorimetric reaction. c. Compare the specific activity of the enzyme when activated with MnSO₄ from each supplier.
Protocol 3: Cell Culture Viability and Performance Assay
Rationale: In drug development, MnSO₄ is a common media supplement for mammalian cell lines like Chinese Hamster Ovary (CHO) cells.[4] Trace impurities can be cytotoxic or impact protein production and quality.[5][6] This assay assesses the impact of different MnSO₄ sources on cell growth and viability.
Step-by-Step Methodology:
-
Cell Culture Maintenance: a. Culture CHO cells (or another relevant cell line) in a standard, chemically defined basal medium without manganese supplementation.
-
Experimental Setup: a. Seed cells in 24-well plates at a density of 0.5 x 10⁵ cells/mL. b. Supplement the basal medium with MnSO₄ from each supplier to a final concentration of 10 µM (a physiologically relevant concentration). Include a "no manganese" control. c. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Viability and Growth Monitoring: a. At 24, 48, 72, and 96 hours, harvest cells from triplicate wells for each condition. b. Determine the viable cell density and percent viability using a trypan blue exclusion assay with an automated cell counter or hemocytometer.
-
Data Analysis: a. Plot the viable cell density over time for each condition. b. Compare the growth curves and final cell densities achieved with MnSO₄ from different suppliers. c. Look for signs of cytotoxicity (e.g., a significant drop in viability or reduced growth rate) in any of the conditions.
Hypothetical Results and Discussion
The following tables summarize the expected outcomes from our experimental evaluation.
Table 1: Hypothetical Trace Metal Analysis (ICP-MS) Results (ppm)
| Impurity | Supplier A (High Purity) | Supplier B (ACS Grade) | Supplier C (Technical) | Potential Impact |
| Iron (Fe) | < 1 | 8 | 55 | Catalyzes ROS formation, enzyme inhibition[4] |
| Lead (Pb) | < 0.1 | 1.5 | 12 | Cellular toxicity, enzyme inhibition |
| Arsenic (As) | < 0.1 | 0.5 | 6 | High cellular toxicity |
| Copper (Cu) | < 0.5 | 3 | 25 | Can alter cell metabolism, potential toxicity[5] |
| Zinc (Zn) | < 1 | 5 | 30 | Competition with Mn²⁺ for enzyme binding sites |
Table 2: Hypothetical Functional Assay Results
| Parameter | Supplier A (High Purity) | Supplier B (ACS Grade) | Supplier C (Technical) |
| SOD Specific Activity (%) | 98 ± 3% | 85 ± 5% | 62 ± 8% |
| CHO Cell Viability (96h) | 94 ± 2% | 91 ± 3% | 75 ± 6% |
| Peak Viable Cell Density (x10⁶/mL) | 2.5 ± 0.2 | 2.3 ± 0.2 | 1.4 ± 0.3 |
Discussion: The hypothetical data clearly illustrates a performance hierarchy directly linked to purity. The MnSO₄ from Supplier A, with the lowest levels of trace metal impurities, supported the highest enzymatic activity and the most robust cell growth. The higher iron and heavy metal content in the product from Supplier C likely contributed to increased oxidative stress and direct cytotoxicity, leading to significantly reduced SOD activity and poor cell viability. Supplier B's ACS grade product performed adequately but showed a slight reduction in performance compared to the high-purity grade, suggesting that even moderate impurity levels can have a measurable impact in sensitive systems. This demonstrates the causal link between the analytical data (ICP-MS) and the functional outcomes.
Visualizing the Impact of Impurities
The following diagram illustrates how a contaminant metal ion (e.g., Fe²⁺) can disrupt a manganese-dependent signaling pathway.
Caption: Competitive inhibition of a Mn²⁺-dependent enzyme.
Conclusion and Recommendations
The quality of manganese (II) sulfate is not a trivial detail; it is a foundational component of experimental integrity. Our comparative framework demonstrates that reliance on catalog specifications alone is insufficient for critical applications.
Recommendations for Researchers:
-
Match the Grade to the Application: For highly sensitive applications such as mammalian cell culture, enzymatic studies, or developing formulations for drug delivery, investing in a high-purity (≥99.99% trace metals basis) grade is strongly recommended. For general buffer preparation or less sensitive assays, an ACS reagent grade may be sufficient.
-
Request a Lot-Specific Certificate of Analysis (CoA): Always review the CoA for the specific lot you are purchasing. Pay close attention to the reported levels of trace metal impurities, not just the overall purity assay.
-
Perform In-House Validation for Critical Processes: For GMP processes or long-term, large-scale research projects, it is best practice to perform an in-house validation on new lots or suppliers using the protocols outlined in this guide. This ensures consistency and mitigates the risk of process failure due to raw material variability.
-
Prioritize Consistency: When a suitable supplier and grade are identified, strive for consistency in sourcing to minimize variability in your experiments over time.
By adopting a more rigorous, evidence-based approach to selecting even the most "basic" of chemical reagents, researchers and drug development professionals can enhance the accuracy, reproducibility, and ultimate success of their scientific endeavors.
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Sihauli Chemicals Private Limited. Manganese Sulphate (MnSO4) Technical GRADE. [Link]
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Merck. Manganese(II) Sulfate Monohydrate. [Link]
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KingProlly. Wholesale High-Quality Manganese Sulfate. [Link]
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Vinipul Chemicals Pvt. Ltd. Mnso4 supplier – manufacturer. [Link]
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Labor.com.tr. MERCK 105941 Manganese(II) sulfate monohydrate EMSURE®. [Link]
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Altichem. MANGANESE SULFATE ( MnSO4 ). [Link]
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MDPI. Manganese Sulfate Nanocomposites Fabricated by Hot-Melt Extrusion for Chemodynamic Therapy of Colorectal Cancer. [Link]
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Chemistry LibreTexts. 1.6: ICP-MS for Trace Metal Analysis. [Link]
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A Researcher's Guide to the Solubility of Manganese Sulfate Hydrates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of reagents is paramount. Manganese sulfate (MnSO₄), a key compound in various biological and chemical processes, exists in several hydrated forms, each exhibiting distinct solubility characteristics. This guide provides an in-depth, objective comparison of the solubilities of common manganese sulfate hydrates—primarily the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), and pentahydrate (MnSO₄·5H₂O)—supported by experimental data and thermodynamic principles.
The Critical Role of Hydration in Solubility
The number of water molecules of hydration within the crystal lattice of a salt profoundly influences its solubility. These water molecules contribute to the crystal's stability and affect the energy changes that occur during dissolution. The dissolution process can be conceptualized as a two-step process: the endothermic step of breaking the crystal lattice and the exothermic step of hydrating the ions. The interplay of these energy changes, governed by enthalpy and entropy, dictates the solubility of a given hydrate at a specific temperature.
Manganese sulfate hydrates are particularly interesting as their stable forms are temperature-dependent. Understanding the transition temperatures between these hydrates is crucial for predicting and controlling their solubility in aqueous solutions.
Comparative Solubility of Manganese Sulfate Hydrates
The solubility of manganese sulfate hydrates in water is not a simple linear function of temperature. The stable form of the hydrate in a given temperature range dictates the solubility curve.
| Temperature (°C) | MnSO₄·5H₂O ( g/100 g H₂O) | MnSO₄·4H₂O ( g/100 g H₂O) | MnSO₄·H₂O ( g/100 g H₂O) | Stable Hydrate Form |
| 0 | ~52.9 | - | - | Heptahydrate/Pentahydrate |
| 10 | ~57.8 | - | - | Pentahydrate |
| 20 | ~62.9 | - | ~70 | Pentahydrate / Monohydrate |
| 23.9 | Transition Temperature | Transition Temperature | Transition Temperature | Pentahydrate ↔ Monohydrate |
| 25 | - | ~64.5 | ~62.9 | Monohydrate |
| 30 | - | - | ~60 | Monohydrate |
| 40 | - | - | ~53.6 | Monohydrate |
| 60 | - | - | ~45.6 | Monohydrate |
| 70 | - | - | ~40.9 | Monohydrate |
| 80 | - | - | ~35.3 | Monohydrate |
| 100 | - | - | - | Anhydrous |
Note: The solubility data is compiled from various sources and represents the solubility of the designated stable hydrate at that temperature. The transition between hydrates can lead to apparent discontinuities in the overall solubility curve of "manganese sulfate".
A key feature of the manganese sulfate-water system is the transition between the pentahydrate and the monohydrate, which occurs at approximately 23.9 °C.[1] Below this temperature, the pentahydrate is the more stable and thus dictates the solubility. Above this temperature, the monohydrate becomes the stable form.
Interestingly, manganese sulfate monohydrate exhibits retrograde solubility, meaning its solubility decreases as the temperature increases beyond a certain point. Research indicates that the aqueous solubility of manganese sulfate monohydrate reaches a maximum at an intermediate temperature of 293 K (20 °C).[1] This phenomenon is crucial for applications where precise concentration control at varying temperatures is necessary.
Thermodynamic Basis for Solubility Differences
The dissolution of a salt hydrate is governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of solution (ΔG = ΔH - TΔS).
-
Enthalpy of Solution (ΔH_sol) : This represents the heat absorbed or released during dissolution. For many hydrated salts, the dissolution process is endothermic (ΔH_sol > 0), meaning heat is absorbed from the surroundings. This is because the energy required to break the crystal lattice (lattice energy) is greater than the energy released when the ions are hydrated (hydration energy). According to Le Chatelier's principle, for an endothermic process, increasing the temperature will shift the equilibrium towards dissolution, thus increasing solubility.
-
Entropy of Solution (ΔS_sol) : This represents the change in disorder of the system upon dissolution. Generally, when a crystalline solid dissolves to form ions in a solution, the entropy increases (ΔS_sol > 0) as the ions become more disordered.
The unique solubility behavior of manganese sulfate hydrates, particularly the retrograde solubility of the monohydrate, is a result of the complex interplay between the enthalpy and entropy changes associated with the dissolution of each specific hydrate and the transition between them.
Experimental Protocol for Determining Solubility Curves
To empirically validate and compare the solubility of different manganese sulfate hydrates, the following isothermal equilibrium method can be employed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the solubility of manganese sulfate monohydrate, tetrahydrate, and pentahydrate in water at various temperatures.
Materials:
-
Manganese sulfate monohydrate (MnSO₄·H₂O), analytical grade
-
Manganese sulfate tetrahydrate (MnSO₄·4H₂O), analytical grade
-
Manganese sulfate pentahydrate (MnSO₄·5H₂O), analytical grade
-
Deionized water
-
Temperature-controlled water bath/shaker
-
Calibrated digital thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Drying oven
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for manganese concentration determination.
Methodology:
-
Preparation of Saturated Solutions:
-
For each hydrate, add an excess amount of the salt to a series of sealed, temperature-resistant flasks containing a known volume of deionized water. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 10°C, 20°C, 30°C, 40°C, 50°C, 60°C).
-
Allow the solutions to equilibrate for a minimum of 24 hours with continuous agitation. This ensures that the solution is fully saturated.
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the sample using a syringe filter to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with a known volume of deionized water.
-
Determine the concentration of manganese in the diluted sample using a calibrated ICP-OES or AAS instrument.
-
-
Data Calculation and Curve Construction:
-
From the measured manganese concentration, calculate the mass of the dissolved manganese sulfate hydrate per 100 g of water. Be sure to account for the molar mass of the specific hydrate being tested.
-
Repeat the experiment at each desired temperature for all three hydrates.
-
Plot the calculated solubility ( g/100 g H₂O) as a function of temperature (°C) for each hydrate to construct the respective solubility curves.
-
Causality Behind Experimental Choices: The use of a temperature-controlled shaker bath ensures a constant and uniform temperature, which is critical for accurate solubility determination. The extended equilibration time with continuous agitation guarantees that the solution reaches a true state of saturation. Filtering the supernatant is a vital step to prevent undissolved solids from artificially inflating the measured concentration. The choice of a highly sensitive analytical technique like ICP-OES or AAS ensures accurate determination of the manganese concentration, which is the basis for the solubility calculation.
Caption: Experimental workflow for determining the solubility of manganese sulfate hydrates.
Practical Implications for Researchers
The differences in solubility between manganese sulfate hydrates have significant practical implications:
-
Solution Preparation: When preparing a manganese sulfate solution of a specific concentration, it is imperative to use the correct hydrate and to be aware of the temperature to ensure complete dissolution. Using a less soluble hydrate at a given temperature may result in an undersaturated solution if the calculations are based on a more soluble form.
-
Crystallization Processes: The temperature-dependent solubility and the transition between hydrates can be leveraged in crystallization processes to control the crystal size and morphology of the desired hydrate.
-
Drug Development and Formulation: In pharmaceutical applications where manganese may be used as a cofactor or in formulations, understanding the solubility and stability of its different forms is crucial for ensuring bioavailability and product stability.
Conclusion
The solubility of manganese sulfate is not a singular value but is dependent on the specific hydrate in its stable form at a given temperature. The monohydrate, tetrahydrate, and pentahydrate each exhibit unique solubility profiles governed by thermodynamic principles. For researchers and professionals in scientific fields, a thorough understanding of these differences, supported by robust experimental data, is essential for accurate and reproducible experimental design and process control. The provided guide and experimental protocol offer a framework for navigating the complexities of manganese sulfate hydrate solubility.
References
- Gmelin-Kraut's Handbuch der anorganischen Chemie, 8th ed., System No. 56, Manganese, Part C1, Springer, Berlin, 1973.
- Linke, W. F. Solubilities of Inorganic and Metal-Organic Compounds, 4th ed., Vol. 2, American Chemical Society, Washington, D.C., 1965.
- Stephen, H.; Stephen, T. Solubilities of Inorganic and Organic Compounds, Vol. 1, Part 1, Pergamon Press, Oxford, 1963.
- Kirgintsev, A. N.; Trushnikova, L. N.; Lavrent'eva, V. G.
-
Balarew, C.; Tepavitcharova, S.; Ruseva, O. Solubility in the Systems MnSO4-MgSO4-H2O and MnSO4-ZnSO4-H2O at 25 °C. J. Chem. Thermodyn.1997 , 29 (2), 205–211. [Link]
-
National Institute of Standards and Technology. NIST Standard Reference Database 106: IUPAC-NIST Solubility Data Series.[Link]
Sources
A Senior Application Scientist's Guide to the Electrochemical Properties of Manganese Compounds: A Comparative Analysis of MnSO₄ and Its Counterparts
For researchers, scientists, and professionals in drug development, a nuanced understanding of the electrochemical behavior of manganese compounds is critical for advancing energy storage and biomedical applications. This guide provides an in-depth, objective comparison of the electrochemical properties of manganese sulfate (MnSO₄) with other key manganese compounds, namely manganese dioxide (MnO₂), manganese carbonate (MnCO₃), and manganese chloride (MnCl₂). By delving into the underlying mechanisms and supporting our analysis with experimental data, we aim to equip you with the field-proven insights necessary to make informed decisions in your research and development endeavors.
Introduction: The Versatility of Manganese in Electrochemistry
Manganese is a workhorse element in the field of electrochemistry, prized for its low cost, environmental friendliness, and rich redox chemistry.[1][2] Its compounds are integral to a wide array of applications, from high-energy-density batteries to high-power supercapacitors and efficient electrocatalysts. The specific electrochemical properties of a manganese compound are intrinsically linked to its oxidation state, crystal structure, and morphology. This guide will dissect these relationships for MnSO₄, MnO₂, MnCO₃, and MnCl₂, providing a clear comparative framework.
Comparative Electrochemical Performance
The utility of a manganese compound in an electrochemical system is largely dictated by its role, which can range from being an active electrode material to a crucial electrolyte component or a precursor for synthesis.
Manganese Sulfate (MnSO₄): More Than Just a Precursor
While commonly used as a precursor for the synthesis of other manganese compounds like MnO₂, manganese sulfate has demonstrated significant utility as an electrolyte additive, particularly in aqueous zinc-ion batteries (ZIBs).[3][4][5]
-
Role as an Electrolyte Additive: In ZIBs with a MnO₂ cathode, the addition of MnSO₄ to the ZnSO₄ electrolyte has been shown to effectively suppress the dissolution of manganese from the cathode.[3][4] This leads to improved rate capability, reduced self-discharge, and enhanced cycling stability.[3][4] For instance, the addition of MnSO₄ can significantly increase the discharge capacity of an α-MnO₂ cathode.[3][4]
-
Direct Electrochemical Activity: The Mn²⁺/MnO₂ deposition and stripping chemistry is an emerging energy storage mechanism.[6] This process involves the reversible electrochemical reaction where Mn²⁺ ions in the electrolyte are oxidized to form a solid MnO₂ deposit on the electrode during charging, which is then stripped back into the electrolyte as Mn²⁺ during discharge. This mechanism offers a promising route for high-performance aqueous manganese-based batteries.[6]
Manganese Dioxide (MnO₂): The Classic Cathode
Manganese dioxide is arguably the most extensively studied manganese-based electrode material, with a long history in battery applications, including the common alkaline battery.[1] Its electrochemical performance is highly dependent on its crystal structure (e.g., α, β, γ, δ phases).[1][7]
-
In Batteries: In lithium-ion batteries, spinel LiMn₂O₄ is a well-known cathode material.[1] In aqueous ZIBs, various polymorphs of MnO₂ are used as cathodes, where they undergo intercalation of Zn²⁺ and/or H⁺ ions.[3] However, challenges such as structural instability and manganese dissolution can limit their long-term performance.[4]
-
In Supercapacitors: MnO₂ is a promising pseudocapacitive material due to its high theoretical specific capacitance.[1][8] The charge storage mechanism involves fast and reversible surface redox reactions. Specific capacitance values for MnO₂ can range from approximately 125 to over 400 F g⁻¹, depending on the material's morphology and structure.[1]
Manganese Carbonate (MnCO₃): An Emerging Electrode Material
Manganese carbonate has recently gained attention as a novel electrode material for supercapacitors and batteries.[9][10][11][12]
-
In Supercapacitors: MnCO₃ has been shown to exhibit high specific capacitance, good rate capability, and stable cycle life.[9][10] For example, a high specific capacitance of 216 F g⁻¹ has been reported for MnCO₃ in a 0.1 M Mg(ClO₄)₂ electrolyte.[9] Electrodeposited MnCO₃ can deliver a specific capacitance of 194 F g⁻¹ with excellent coulombic efficiency and cycling stability over 10,000 cycles.[10]
-
In Batteries: In alkaline rechargeable batteries, MnCO₃ can be used as an active material, undergoing a two-electron transfer reaction corresponding to the conversion between MnCO₃ and MnO₂.[11]
Manganese Chloride (MnCl₂): A Versatile Precursor and Reagent
Manganese chloride is a common and cost-effective starting material for the synthesis of various manganese compounds.[13][14] Its direct application in aqueous electrochemical energy storage is less common compared to oxides and carbonates.
-
Role as a Precursor: MnCl₂ is frequently used in the synthesis of other manganese compounds for electrochemical applications.[13]
-
In Molten Salt Electrochemistry: The electroreduction of MnCl₂ in molten salt electrolytes is a method for producing metallic manganese.[15] This process involves the irreversible reduction of Mn(II) ions to the metallic state.[15]
-
Chemical Properties: In aqueous solutions, MnCl₂ dissolves to form the [Mn(H₂O)₆]²⁺ complex and exhibits weak Lewis acidity.[14] This property is crucial for its role as a catalyst in various chemical reactions.[16]
Quantitative Comparison of Electrochemical Properties
The following table summarizes the key electrochemical performance metrics for the discussed manganese compounds. Note that these values are representative and can vary significantly based on the specific material synthesis, electrode fabrication, and testing conditions.
| Compound | Application | Key Performance Metric | Value | Electrolyte | Reference |
| MnSO₄ (additive) | Aqueous Zn-ion Battery | Discharge Capacity (α-MnO₂) | 263.2 mAh g⁻¹ at 0.1 A g⁻¹ | ZnSO₄ + MnSO₄ | [3][4] |
| α-MnO₂ | Aqueous Zn-ion Battery | Discharge Capacity | 172.9 mAh g⁻¹ at 0.1 A g⁻¹ | ZnSO₄ | [3][4] |
| β-MnO₂/3D Graphene-CNT | Aqueous Zn-ion Battery | Specific Capacity | 521.91 mAh g⁻¹ at 100 mA g⁻¹ | 2.0 M ZnSO₄ + 0.5 M MnSO₄ | [5] |
| MnCO₃ | Supercapacitor | Specific Capacitance | 216 F g⁻¹ | 0.1 M Mg(ClO₄)₂ | [9] |
| Electrodeposited MnCO₃ | Supercapacitor | Specific Capacitance | 194 F g⁻¹ at 0.5 A g⁻¹ | Not Specified | [10] |
| MnO₂ | Supercapacitor | Specific Capacitance | ~125 to >400 F g⁻¹ | Aqueous | [1] |
Experimental Protocols for Electrochemical Characterization
To ensure the trustworthiness and reproducibility of findings, standardized electrochemical testing protocols are paramount. Here, we detail the methodologies for three fundamental techniques used to evaluate the performance of manganese-based electrochemical materials.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior, electrochemical reaction kinetics, and capacitive properties of the material.
Step-by-Step Protocol:
-
Electrode Preparation:
-
Mix the active material (e.g., MnO₂, MnCO₃) with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., stainless steel foil, carbon paper) and dry in a vacuum oven.
-
Punch out working electrodes of a defined area.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell consisting of the prepared working electrode, a counter electrode (e.g., platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).
-
Fill the cell with the appropriate electrolyte (e.g., Na₂SO₄, KOH).
-
-
Measurement:
-
Connect the cell to a potentiostat.
-
Set the potential window based on the stability of the material and electrolyte.
-
Perform cyclic voltammetry scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).
-
-
Data Analysis:
-
Analyze the shape of the CV curves to identify redox peaks and assess the capacitive behavior.
-
Calculate the specific capacitance (Csp) from the CV curve using the formula: Csp = (∫I dV) / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.
-
Causality Behind Experimental Choices: The use of a three-electrode setup is crucial to isolate the electrochemical behavior of the working electrode from the counter electrode. Varying the scan rate helps to distinguish between faradaic (diffusion-controlled) and capacitive (surface-controlled) processes.[17][18]
Galvanostatic Charge-Discharge (GCD)
Objective: To determine the specific capacitance/capacity, coulombic efficiency, energy density, and power density of the material under constant current conditions.
Step-by-Step Protocol:
-
Cell Assembly: Use the same three-electrode or a two-electrode (for device testing) cell setup as in the CV experiment.
-
Measurement:
-
Connect the cell to a battery testing system.
-
Set the potential window and apply a constant current for charging and discharging.
-
Perform GCD cycles at various current densities (e.g., 0.5, 1, 2, 5, 10 A g⁻¹).
-
-
Data Analysis:
-
Analyze the shape of the charge-discharge curves. A triangular shape is characteristic of an ideal capacitor, while plateaus indicate faradaic reactions.
-
Calculate the specific capacitance (Csp) from the discharge curve using the formula: Csp = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.
-
Calculate the coulombic efficiency (η) as (Δt_discharge / Δt_charge) * 100%.
-
Causality Behind Experimental Choices: GCD provides a direct measure of the material's ability to store and deliver charge under practical operating conditions.[19][20] Testing at different current densities reveals the rate capability of the material.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer resistance, solution resistance, and diffusive properties of the electrochemical system.
Step-by-Step Protocol:
-
Cell Assembly: Use the same three-electrode cell setup.
-
Measurement:
-
Connect the cell to a potentiostat with an EIS module.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Model the Nyquist plot using an equivalent circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to diffusion).
-
Causality Behind Experimental Choices: EIS is a powerful non-destructive technique that provides insights into the different resistive and capacitive elements within the electrochemical cell, helping to understand the kinetics of the electrode processes.[21][22][23]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for material synthesis and electrochemical characterization.
Caption: Workflow for the synthesis and electrochemical characterization of manganese-based materials.
Conclusion
This guide has provided a comparative analysis of the electrochemical properties of MnSO₄ and other key manganese compounds. The choice of a particular manganese compound is highly dependent on the target application.
-
MnSO₄ shines as an electrolyte additive for enhancing the stability of MnO₂ cathodes in aqueous batteries and is at the heart of the emerging Mn²⁺/MnO₂ deposition/stripping energy storage mechanism.
-
MnO₂ remains a benchmark cathode material for both batteries and supercapacitors, with its performance being tunable through control of its crystalline phase and morphology.
-
MnCO₃ is a promising newcomer, demonstrating competitive performance as a supercapacitor electrode material.
-
MnCl₂ serves as a versatile and economical precursor for the synthesis of other manganese compounds and is important in non-aqueous systems like molten salt electrolysis.
By understanding the distinct electrochemical personalities of these manganese compounds and employing rigorous characterization techniques, researchers can unlock their full potential in developing next-generation energy storage and biomedical technologies.
References
- MnCO 3 : a novel electrode material for supercapacitors.
- Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO4 Electrolyte Additive and α-MnO2 C
- Electrodeposited MnCO3 as a High Performance Electrode Material for Supercapacitor.
- Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO4 Electrolyte Additive and α-MnO2 Cathode.
- Electrochemical Behavior and Voltammetric Determination of a Manganese(II)
- Manganese Carbonate as Active Material in Potassium Carbonate Electrolyte.
- (a) Galvanostatic charge-discharge curve of Mn 3 O 4 NPs in aqueous...
- (PDF) MnCO3: A novel electrode material for supercapacitors.
- ELECTROREDUCTION OF MANGANESE(II) CHLORIDE IN KCl-NaCl AND KCl-KF MELTS. [No Source Found].
- Cyclic voltammograms of the manganese (III) porphyrin complexes in a...
- Review and New Perspectives on Non-Layered Manganese Compounds as Electrode Material for Sodium-Ion B
- Effect of MnSO4 concentration on the electrochemical performance of β-MnO2/3D graphene-carbon nanotube hybrids cathode for aqueous zinc-ion batteries.
- Electrochemical stability of embeddable MnO2/Mn reference electrode and its AC impedance behavior. OAM-RC.
- Study on Manganese Dioxide Discharge Using Electrochemical Impedance Spectroscopy. [No Source Found].
- Manganese Oxides: Battery Materials Make the Leap to Electrochemical Capacitors. [No Source Found].
- Manganese(II)
- Electrochemistry of elements | Chemistry and electrochemistry—Manganese (Mn).
- Opportunities of Aqueous Manganese‐Based Batteries with Deposition and Stripping Chemistry. Stanford University.
- Preparation of Manganese Oxide Nanoparticles with Enhanced Capacitive Properties Utilizing Gel Form
- What is the mechanism of Manganese Chloride?
- Galvanostatic charge/discharge (GCD) testing of carbon nanotube...
- Electrochemical Impedance Spectroscopy of Metal Oxide Electrodes for Energy Applic
- Manganese(II) chloride. Wikipedia.
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A Senior Application Scientist's Guide to the Isotopic Analysis of Manganese in Manganese Sulfate Tetrahydrate
Abstract
The precise determination of manganese (Mn) isotopic compositions is critical for applications ranging from geochronology and cosmochemistry to environmental and biological tracer studies. Manganese sulfate tetrahydrate (MnSO₄·4H₂O), a common and highly pure source of manganese, serves as an ideal starting material for many of these investigations, as well as a reference point for method validation. This guide provides a comparative overview of high-precision analytical techniques for manganese isotopic analysis, with a focus on Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). We delve into the causality behind experimental choices, present a self-validating protocol for the analysis of this compound, and offer insights into data quality assurance.
Introduction: The Significance of Manganese Isotopic Analysis
The Manganese Isotope System
Naturally occurring manganese is monoisotopic, consisting entirely of ⁵⁵Mn.[1][2] This unique characteristic means that any variation in the isotopic composition of manganese in a sample is due to the presence of its radioisotopes. More than 25 radioisotopes of manganese have been characterized, with the most significant for scientific applications being:
-
⁵³Mn: A long-lived radioisotope with a half-life of 3.7 million years.[1][2] It decays to ⁵³Cr (chromium), forming the basis of the Mn-Cr chronometer.
-
⁵⁴Mn: With a half-life of 312.2 days, this isotope is a valuable gamma-emitting tracer for environmental and biological studies.[1]
-
⁵²Mn: A positron-emitting isotope (half-life of 5.59 days) suitable for Positron Emission Tomography (PET) imaging, enabling in-vivo tracking of manganese biodistribution.[3]
Applications in Geochronology, Cosmochemistry, and Life Sciences
The study of manganese isotopes provides profound insights into various scientific domains. The ⁵³Mn-⁵³Cr isotopic system is a cornerstone of cosmochemistry, used to date events in the early Solar System.[4] Variations in ⁵³Cr/⁵²Cr ratios in meteorites, when correlated with Mn/Cr ratios, provide evidence for the in-situ decay of ⁵³Mn in planetary bodies, helping to unravel the processes of planetary formation.[4]
In the life sciences, manganese is an essential micronutrient, but it is toxic at high concentrations. Radioisotopes like ⁵⁴Mn and ⁵²Mn are employed to trace the uptake, transport, and elimination of manganese in biological systems, offering crucial data for toxicology, neuroscience, and drug development.[1][3]
This compound: A Key Compound in Research and Industry
This compound is a high-purity, water-soluble manganese salt. Its well-defined stoichiometry and stability make it an excellent choice for a starting material in tracer studies, for the preparation of isotopic standards, and as a control material for validating analytical methods. Its simple matrix (compared to geological or biological samples) allows for a focused evaluation of analytical instrumentation and methodologies.
Comparative Analysis of High-Precision Isotopic Techniques
The choice of analytical technique is dictated by the required precision, sensitivity, and the specific manganese isotope of interest. While several methods can determine the total concentration of manganese, only a few can perform high-precision isotope ratio measurements.[5][6]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is the state-of-the-art technique for high-precision isotope ratio analysis for a wide range of elements, including manganese.[7][8] It combines a high-temperature argon plasma source, which efficiently ionizes the sample, with a magnetic sector mass analyzer capable of separating ion beams and collecting them simultaneously in multiple detectors (Faraday cups or ion counters).[8]
-
Expertise & Experience: The primary advantage of MC-ICP-MS is its high ionization efficiency for elements like manganese, which have relatively high first ionization potentials, making them less suitable for other techniques like Thermal Ionization Mass Spectrometry (TIMS).[8] The simultaneous collection of isotope signals cancels out noise from plasma instability, enabling precision of 0.01% to 0.001%.[8] However, the technique is susceptible to isobaric and polyatomic interferences, which must be meticulously addressed.[7][9] The most significant isobaric interference for ⁵³Mn analysis is from ⁵³Cr.[7]
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a high-precision technique that involves placing a purified sample onto a metal filament, which is then heated under vacuum to ionize the sample.[10] The ions are then accelerated into a magnetic sector for mass analysis.
-
Expertise & Experience: TIMS is renowned for its extremely high precision and accuracy, particularly for elements used in geochronology like Sr, Nd, and Pb.[11][12] It produces a very stable ion beam with a narrow energy spread, minimizing mass discrimination effects.[12] However, its major limitation for manganese is the element's high ionization potential, which results in poor ionization efficiency from a heated filament compared to an argon plasma. Therefore, TIMS is not the preferred method for manganese isotopic analysis.
Resonance Ionization Mass Spectrometry (RIMS)
RIMS is a highly selective technique that uses precisely tuned lasers to selectively ionize atoms of a specific element, and in some cases, a specific isotope.[7] This elemental selectivity provides an exceptional advantage in removing isobaric interferences.
-
Expertise & Experience: The power of RIMS lies in its ability to achieve near-perfect separation of the target isotope from interfering isobars. For example, RIMS can ionize manganese atoms while leaving chromium atoms unionized, effectively eliminating the ⁵³Cr interference on ⁵³Mn.[7][13] It is often used as a specialized sample purification or enrichment technique to produce ultra-pure samples for subsequent analysis by other methods like MC-ICP-MS or for precise half-life determinations.[13][14] Its complexity and lower sample throughput make it less common for routine quantitative analysis compared to MC-ICP-MS.
Summary of Performance Characteristics
| Feature | MC-ICP-MS | TIMS | RIMS |
| Precision | Very High (0.001% - 0.01%)[8] | Extremely High | High (dependent on subsequent measurement) |
| Sensitivity for Mn | High | Low | Very High (for the targeted isotope) |
| Isobaric Interference | Significant (e.g., ⁵³Cr on ⁵³Mn)[7] | Significant | Effectively eliminated[13] |
| Sample Throughput | High | Low | Low |
| Primary Application | High-precision isotope ratio analysis | High-precision isotope ratio analysis (not ideal for Mn) | Isotope separation and purification |
| Ease of Use | Moderate to Complex | Complex, requires extensive sample prep[12] | Very Complex |
Experimental Workflow: Isotopic Analysis of this compound via MC-ICP-MS
Rationale for Selecting MC-ICP-MS
For determining the isotopic composition of manganese in a purified salt like MnSO₄·4H₂O, MC-ICP-MS offers the optimal balance of high precision, high sensitivity, and reasonable sample throughput. The primary analytical challenge is not the sample matrix itself, but the need to chromatographically separate manganese from chromium to eliminate the ⁵³Cr isobaric interference on ⁵³Mn, should the analysis of this specific radioisotope be the goal.
Materials and Reagents
-
This compound (MnSO₄·4H₂O), high-purity grade
-
High-purity (distilled or sub-boiled) Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)
-
Ultrapure deionized water (18.2 MΩ·cm)
-
Cation exchange resin (e.g., AG50W-X8, 200-400 mesh)
-
Chromatography columns
-
NIST SRM 3132 Manganese (Mn) Standard Solution for concentration validation[15]
-
Appropriate isotopic standards for mass bias correction
Step-by-Step Protocol
-
Causality: The goal is to create a homogenous, acidified aqueous solution suitable for introduction into the mass spectrometer. Using high-purity reagents is critical to minimize elemental and isotopic contamination. Nitric acid is preferred as it leads to fewer polyatomic interferences compared to other acids.[16]
-
Accurately weigh approximately 10-50 mg of MnSO₄·4H₂O into a clean PFA vial.
-
Add 10 mL of 2% high-purity HNO₃.
-
Gently agitate until the salt is fully dissolved. The high solubility of manganese sulfate means heating or complex digestion is unnecessary.[17]
-
Dilute the sample with 2% HNO₃ to achieve a final manganese concentration suitable for your instrument, typically in the range of 50-200 ng/mL (ppb).
-
-
Causality: This step is essential to separate manganese from matrix elements that could cause signal suppression and, most importantly, from isobaric interferences like chromium. Cation exchange chromatography separates elements based on their affinity for the resin, which can be modulated by the type and concentration of the acid eluent.[18]
-
Condition a pre-cleaned chromatography column containing cation exchange resin with high-purity HCl.
-
Evaporate a known aliquot of the dissolved sample to near dryness and redissolve in a small volume of dilute acid (e.g., 0.5 M HCl).
-
Load the redissolved sample onto the column.
-
Elute matrix cations using an appropriate concentration of HCl.
-
Elute the purified manganese fraction with a higher concentration of HCl. The exact acid concentrations and volumes must be calibrated for your specific column and resin batch by running known standards.[19][20]
-
Evaporate the collected Mn fraction to dryness and redissolve in 2% HNO₃ for analysis.
-
-
Causality: The instrument must be tuned for optimal sensitivity and stability. Analysis is typically performed by bracketing the sample measurement with measurements of a standard of known isotopic composition to correct for instrumental mass bias.
-
Tune the MC-ICP-MS for sensitivity and peak shape using a manganese tuning solution.
-
Set up the collector configuration (cup array) to simultaneously measure the isotopes of interest (e.g., ⁵³Mn, ⁵⁵Mn) and any interfering isotopes (e.g., ⁵³Cr, if purification was incomplete).
-
Analyze the purified sample solution, ensuring to measure procedural blanks and standards alongside the samples.
-
Employ a sample-standard bracketing sequence (e.g., Standard - Sample 1 - Sample 2 - Standard) to correct for instrumental drift and mass fractionation.
-
Workflow Diagram
Data Validation and Quality Assurance
A trustworthy protocol is a self-validating one. Every step must be monitored to ensure the final isotopic ratio is accurate and precise.
Addressing Isobaric Interferences
The primary concern in ⁵³Mn analysis is the direct isobaric overlap from ⁵³Cr.[7] While chromatographic purification is the primary defense, its effectiveness must be validated. This is achieved by simultaneously monitoring a non-interfered chromium isotope, such as ⁵²Cr, during the analysis. If ⁵²Cr is detected, the contribution of ⁵³Cr to the mass 53 signal can be calculated and subtracted based on the natural ⁵³Cr/⁵²Cr abundance ratio. Modern instruments with collision/reaction cells can also help reduce some polyatomic interferences (e.g., ArN⁺) but are less effective against direct isobaric overlaps.[9][16]
Use of Isotopic Standards and Reference Materials
-
Instrumental Mass Bias Correction: All mass spectrometers exhibit a bias, favoring the transmission of heavier or lighter isotopes. This is corrected by analyzing a standard of known isotopic composition and applying a correction factor to the unknown samples. This is the principle behind sample-standard bracketing.
-
Method Validation: The entire analytical procedure (dissolution, purification, and analysis) should be validated by processing a material with a known or certified manganese isotopic composition in the same way as the samples. While certified Mn isotopic reference materials are not widely available, inter-laboratory comparison using well-characterized materials serves this purpose.
Conclusion: Selecting the Appropriate Technique
For researchers requiring high-precision manganese isotopic data from a pure starting material like this compound, MC-ICP-MS stands out as the most practical and effective technique. Its high sensitivity and sample throughput provide a significant advantage over TIMS, which suffers from poor ionization efficiency for manganese. While RIMS offers unparalleled selectivity in eliminating isobaric interferences, its primary role is in specialized applications requiring extreme sample purity rather than routine analysis.
The successful application of MC-ICP-MS hinges on a robust analytical protocol. This includes careful sample handling to avoid contamination, a well-calibrated chromatographic method to remove isobaric interferences, and a rigorous data validation scheme that includes blank correction, interference monitoring, and proper mass bias correction. By understanding the causality behind each step, researchers can generate reliable and high-quality manganese isotopic data to advance their scientific investigations.
References
- Current time information in Cass County, US. (n.d.). Google.
- Method for preparing manganese sulfate monohydrate. (n.d.). Google Patents.
-
Analytical method for the determination of manganese by inductively coupled plasma mass spectrometry (ICP-MS) in dextran sulfat. (2024, January 2). Bio-Synthesis Inc. Retrieved February 1, 2026, from [Link]
-
Preparation of manganese sulfate from low-grade manganese carbonate ores by sulfuric acid leaching. (n.d.). International Journal of Minerals, Metallurgy and Materials. Retrieved February 1, 2026, from [Link]
-
ICP analysis of the manganese sulphate solution. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Kneip, N., et al. (2022). Separation of manganese isotopes by resonance ionization mass spectrometry for 53Mn half-life determination. The European Physical Journal Applied Physics, 97, 19. Retrieved February 1, 2026, from [Link]
-
Manganese Isotope Data. (n.d.). WebElements. Retrieved February 1, 2026, from [Link]
-
Using ICPMS/MS to determine manganese, iron, nickel, copper, zinc, cadmium and lead concentrations on less than 40ml of seawater. (n.d.). GEOTRACES. Retrieved February 1, 2026, from [Link]
-
A new concept for correction of instrumental isotopic fractionation in MC-ICP-MS using a pair of monoisotopic elements: a critical evaluation. (2024, October 30). RSC Publishing. Retrieved February 1, 2026, from [Link]
-
Thermal Ionization Mass Spectrometry (TIMS). (2007, May 17). SERC (Carleton). Retrieved February 1, 2026, from [Link]
-
Separation of manganese isotopes by resonance ionization mass spectrometry for 53Mn half-life determination. (2022, March 11). EDP Sciences. Retrieved February 1, 2026, from [Link]
-
Optimisation of Lithium Chromatography for Isotopic Analysis in Geological Reference Materials by MC-ICP-MS. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Separation of manganese isotopes by resonance ionization mass spectrometry for 53Mn half-life determination. (2022, March 11). The European Physical Journal Applied Physics. Retrieved February 1, 2026, from [Link]
-
Isotopes of manganese. (n.d.). Grokipedia. Retrieved February 1, 2026, from [Link]
-
Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS). (2018, June 15). SERC (Carleton). Retrieved February 1, 2026, from [Link]
-
Thermal Ionization Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Analytical Compatibility between Various Techniques for Determining Dissolved Manganese in Produced Water. (2024, March 15). MDPI. Retrieved February 1, 2026, from [Link]
-
Isobaric interferences in ICPMS. (n.d.). MIT OpenCourseWare. Retrieved February 1, 2026, from [Link]
-
New analytical techniques and instrumentation. (n.d.). Zheng Isotope Geochemistry Laboratory. Retrieved February 1, 2026, from [Link]
-
Chromatographic Separation of Rare Earth Elements as MGDA Complexes on Anion Exchange Resins. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Thermochemical Studies of Hydrated Manganese Dications, Mn2+(H2O)x (x = 4-10). (n.d.). University of Utah. Retrieved February 1, 2026, from [Link]
-
A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Production, Purification and Radiochemistry Development of Manganese-52 for Characterization of PET/MR Imaging Agents. (n.d.). University of Alabama at Birmingham. Retrieved February 1, 2026, from [Link]
-
Determination of manganese in thermoluminescent materials by inductively coupled plasma atomic emission spectrometry. (n.d.). Proc. Estonian Acad. Sci. Chem. Retrieved February 1, 2026, from [Link]
-
Isotopes of manganese. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]
-
Chromatography purification of Rb for accurate isotopic analysis by MC-ICPMS: a comparison between AMP-PAN, cation-exchange, and Sr resins. (n.d.). Isotoparium. Retrieved February 1, 2026, from [Link]
-
Standard Reference Material 3132 Manganese (Mn) Standard Solution. (2022, July 28). NIST. Retrieved February 1, 2026, from [Link]
-
INO Question Papers & Provisional Solutions. (2026, January 30). Aakash Institute. Retrieved February 1, 2026, from [Link]
-
Periodic Table--Manganese. (n.d.). USGS. Retrieved February 1, 2026, from [Link]
Sources
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- 2. Isotopes of manganese - Wikipedia [en.wikipedia.org]
- 3. "Production, Purification and Radiochemistry Development of Manganese-5" by Jennifer Marie Pyles [digitalcommons.library.uab.edu]
- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 5. mdpi.com [mdpi.com]
- 6. kirj.ee [kirj.ee]
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- 8. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 9. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 10. Thermal Ionization Mass Spectrometry (TIMS) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Separation of manganese isotopes by resonance ionization mass spectrometry for 53Mn half-life determination | The European Physical Journal Applied Physics (EPJ AP) [epjap.epj.org]
- 14. Separation of manganese isotopes by resonance ionization mass spectrometry for 53Mn half-life determination | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. US8480997B2 - Method for preparing manganese sulfate monohydrate - Google Patents [patents.google.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Manganese sulfate tetrahydrate
Operational Safety Guide: Manganese Sulfate Tetrahydrate ( )
Document Control:
-
Target Audience: Research Scientists, Process Engineers, HSE Officers
-
Scope: Laboratory-scale handling, solubilization, and disposal
-
Hazard Class: Specific Target Organ Toxicity (Repeated Exposure), Aquatic Toxicity[1][2]
Executive Summary: The Scientist’s Perspective
This compound is a staple in cell culture media (trace metal supplementation) and catalysis. While often perceived as a low-risk "nutrient," it carries a specific, insidious risk profile: chronic neurotoxicity (Manganism) .
Unlike acute toxins that cause immediate distress, manganese accumulation mimics Parkinsonian symptoms over time. Furthermore, the tetrahydrate form is efflorescent; it loses water to the atmosphere, potentially creating fine, inhalable dust that exceeds the particle size ratings of standard surgical masks.
The Directive: Treat this substance not just as a skin irritant, but as a cumulative CNS toxicant. Your safety protocol must prioritize respiratory isolation and aquatic containment .
Risk Assessment & Hazard Identification
The following data synthesizes GHS classifications with practical laboratory implications.
GHS Classification Table
| Hazard Category | Code | Hazard Statement | The "Field" Reality |
| STOT - RE | H373 | May cause damage to organs (Brain/CNS) through prolonged or repeated exposure. | Critical Risk. Inhalation of dust is the primary vector. The ACGIH TLV (0.02 mg/m³) is significantly lower than the OSHA PEL, indicating that legal compliance may not equal biological safety. |
| Eye Damage | H318 | Causes serious eye damage.[1][3][4][5][6] | The tetrahydrate crystal is acidic in solution; dust in the eye rapidly solubilizes, causing immediate chemical burns/corrosion. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6] | Zero-Drain Policy. Even trace amounts cannot be flushed. It persists in sediment and bioaccumulates. |
The PPE Defense Matrix
Standard "lab coat and gloves" are insufficient for handling dry manganese sulfate powder due to the neurotoxic dust risk. Use this layered defense system.
Layer 1: Respiratory Protection (Primary Defense)
-
Standard Handling (<10g): N95 or P95 Filtering Facepiece Respirator.[7]
-
Why: Blocks 95% of airborne particles >0.3 microns.
-
-
Bulk Handling (>10g) or Fine Powder: Half-face elastomeric respirator with P100 cartridges .
-
Why: P100 filters offer 99.97% efficiency. The elastomeric seal prevents face-seal leakage common with disposable masks during movement.
-
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
Layer 2: Dermal Protection
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Why: Latex is permeable to many ionic solutions and carries allergy risks. Nitrile provides excellent resistance to manganese salts.
-
-
Glove Technique: Double-gloving is recommended during solubilization.
-
Protocol: Remove the outer pair immediately if splashed to prevent permeation breakthrough.
-
-
Body: Lab coat (buttoned to collar) + Long sleeves. No exposed skin on wrists.
Layer 3: Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why: Safety glasses with side shields are inadequate for powders. Airborne dust can bypass side shields. Goggles form a seal that prevents dust migration into the tear duct.
-
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
-
Static Control: this compound crystals can be statically charged. Use an anti-static gun or ionizer bar in the balance draft shield to prevent "jumping" powder.
-
Draft Shielding: Turn off any auxiliary fans or AC vents blowing directly near the balance, but ensure the Fume Hood is operating at 80-100 fpm face velocity.
-
Weighing Boat Selection: Use anti-static weighing boats. Avoid creased weighing paper, which traps crystals and increases spill risk during transfer.
Phase B: Solubilization (The Critical Moment)
-
The Event: Adding water to manganese sulfate is slightly exothermic.
-
The Technique:
-
Add 70% of the required solvent to the vessel first.
-
Add the powder slowly to the vortex of the stirring solvent.
-
Why: "Powder to Liquid" prevents the formation of a dry clump at the bottom that requires vigorous (and splash-prone) agitation to dissolve.
-
Phase C: Decontamination
-
Wipe Down: Use a wet paper towel (dampened with water) to wipe the balance area.
-
Why: Dry sweeping generates dust. Wet wiping captures the salt.
-
-
Glove Removal: Perform the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cool water immediately (warm water opens pores).
Visualizing the Safety Logic
The following diagram illustrates the hierarchy of controls and decision pathways for handling Manganese Sulfate.
Caption: Operational workflow emphasizing the escalation of respiratory protection based on quantity and the critical prohibition of drain disposal.
Disposal & Emergency Response
Waste Management (H411 Compliance)
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be bagged and tagged as "Hazardous Waste: Solid - Heavy Metal (Manganese)."
-
Liquid Waste: All unused solutions must be collected in a carboy labeled "Aqueous Waste - Heavy Metals."
-
Self-Validating Step: Never pour pink/pale red solutions down the sink. If the solution is pink, it goes in the waste drum.
-
Emergency Spills
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Manganese compounds and fume (as Mn).[9][10] Centers for Disease Control and Prevention. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Manganese Sulphate.[1][2][3][4][5][6] [Link]
-
PubChem. (2024). This compound - Safety and Hazards.[2][5][6] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Occupational Chemical Database: Manganese Compounds.[11] United States Department of Labor. [Link]
Sources
- 1. redox.com [redox.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. carlroth.com [carlroth.com]
- 4. southernag.com [southernag.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn) [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. Manganese | NIOSH | CDC [archive.cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. MANGANESE, COMPOUNDS & FUME (as Mn) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
